Kki 5
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZYLOMMGMLDHT-BIVGDOEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N11O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914102 | |
| Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97145-43-2 | |
| Record name | KKI 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097145432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Kki 5 in Cancer Cells: A Technical Guide
A Note on Nomenclature: Initial database searches for "Kki 5" did not yield a recognized molecular entity in cancer biology. It is highly probable that this query is a typographical error for two well-established and critical proteins in oncology: Krüppel-like factor 5 (KLF5) and Extracellular signal-regulated kinase 5 (ERK5) . Both are pivotal in cancer cell signaling and are actively being investigated as therapeutic targets. This guide will provide an in-depth technical overview of the mechanisms of action for both KLF5 and ERK5 in cancer cells to comprehensively address the likely intent of the query.
Part 1: Krüppel-like Factor 5 (KLF5) in Cancer
KLF5 is a zinc-finger-containing transcription factor that plays a context-dependent and often oncogenic role in a variety of human cancers. Its activity is tightly regulated by numerous signaling pathways, and its dysregulation can lead to aberrant gene expression, promoting cancer cell proliferation, survival, and metastasis.
Mechanism of Action
KLF5 exerts its influence by binding to GC-rich sequences in the promoter regions of its target genes, thereby modulating their transcription. This transcriptional regulation impacts a wide array of cellular processes critical for cancer development and progression.
1. Regulation of Cell Cycle and Proliferation:
KLF5 is a key driver of cell cycle progression. It directly upregulates the transcription of several critical cell cycle-related genes:
-
Cyclin D1: A crucial regulator of the G1/S phase transition. KLF5 binds to the cyclin D1 promoter, enhancing its expression and promoting cell cycle entry.
-
Cyclin B1/Cdc2: These proteins are essential for the G2/M transition, and their upregulation by KLF5 facilitates mitotic entry.
-
E2F1: A transcription factor that activates genes required for DNA replication and cell cycle progression.[1]
-
RAD51: Involved in DNA repair, its upregulation by KLF5 can contribute to genomic stability in rapidly dividing cancer cells.[1]
Conversely, KLF5 can also suppress the expression of cell cycle inhibitors, such as p21, further promoting proliferation.
2. Control of Cell Survival and Apoptosis:
KLF5 can promote cancer cell survival by upregulating anti-apoptotic factors and suppressing pro-apoptotic signals. For instance, it has been shown to induce the expression of the pro-survival protein Pim1 in response to DNA damage.
3. Promotion of Metastasis and Invasion:
KLF5 is implicated in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. It can upregulate the expression of EMT-inducing transcription factors like Slug. Furthermore, KLF5 can promote cell migration by transcriptionally activating genes such as FYN, which in turn activates FAK, a central molecule in cell adhesion and migration signaling.[1]
4. Regulation of Angiogenesis:
KLF5 contributes to tumor angiogenesis by inducing the transcription of pro-angiogenic factors like angiogenic factor with G-patch and FHA domains 1 (AGGF1).[1]
Signaling Pathways Regulating and Mediated by KLF5
The function of KLF5 is intricately linked with several major signaling pathways in cancer cells.
-
Wnt/β-catenin Pathway: KLF5 is a downstream target of the Wnt signaling pathway. Its expression is induced by β-catenin, and KLF5 itself can further potentiate Wnt signaling, creating a positive feedback loop.
-
Receptor Tyrosine Kinase (RTK) Pathways: Growth factor signaling through RTKs, such as the Ras-MAPK pathway, can lead to the activation and increased expression of KLF5.
-
TGF-β Pathway: The role of KLF5 in the TGF-β pathway is complex and context-dependent. It can act as both a mediator and a modulator of TGF-β signaling, influencing its dual role as a tumor suppressor in early-stage cancers and a promoter of metastasis in later stages.[2]
-
NF-κB Pathway: KLF5 can activate the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[3] KLF5 can promote the nuclear translocation of the NF-κB p65 subunit.[3]
-
Hippo Pathway: The Hippo pathway, a critical regulator of organ size and cell proliferation, can also influence KLF5 activity.
Diagram: KLF5 Signaling Network in Cancer Cells
References
Unveiling the KKI 5 Inhibitor: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KKI 5 inhibitor is a synthetic heptapeptide that acts as a specific inhibitor of tissue kallikrein. This guide provides a comprehensive overview of its chemical structure, inhibitory activity, and the experimental protocols used for its characterization. Understanding the molecular details of this compound is crucial for its potential application in therapeutic areas where tissue kallikrein activity is implicated, such as inflammation and cancer.[1]
Chemical Structure
The this compound inhibitor is a synthetic peptide with the amino acid sequence Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2.[2] It is an analog of a segment of bovine kininogen, specifically the sequence from Ser386 to Gln392.[2] The peptide is modified with an acetyl group at the N-terminus and an amide group at the C-terminus.
The full chemical name is 1-acetyl-L-prolyl-L-phenylalanyl-N5-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-glutamamide.[1] Its molecular formula is C35H55N11O9, and it has a molecular weight of approximately 773.88 g/mol .
Below is a 2D representation of the chemical structure of the this compound inhibitor.
Quantitative Inhibitory Activity
The inhibitory potency of the this compound inhibitor against tissue kallikrein has been determined using enzymatic assays. The key quantitative metric for its activity is the inhibitory constant (Ki).
| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) |
| This compound (Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2) | Tissue Kallikrein | 101 µM[2] |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Acetic anhydride for N-terminal acetylation
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Ether)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) is activated with coupling reagents and coupled to the deprotected resin in the presence of a base.
-
Repetitive Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Val, Ser, Arg, Phe, Pro, Ser).
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail.
-
Precipitation and Purification: The crude peptide is precipitated with cold ether, dissolved in a suitable solvent, and purified by reverse-phase HPLC.
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry.
Tissue Kallikrein Inhibition Assay (Chromogenic Assay)
The inhibitory activity of this compound is determined by measuring its ability to reduce the rate of substrate cleavage by tissue kallikrein. A chromogenic substrate is used, which releases a colored product upon cleavage, allowing for spectrophotometric quantification.
Materials:
-
Purified tissue kallikrein
-
This compound inhibitor (at various concentrations)
-
Chromogenic substrate for kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[3][4]
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)[3]
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A fixed concentration of tissue kallikrein is pre-incubated with varying concentrations of the this compound inhibitor in the assay buffer for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
Kinetic Measurement: The rate of color development (release of p-nitroaniline) is monitored by measuring the absorbance at 405 nm over time using a microplate reader.[3][4]
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
-
Ki Determination: The inhibitory constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.
Signaling Pathway and Mechanism of Inhibition
Tissue kallikrein is a serine protease that plays a role in various physiological and pathological processes. One of its key functions is the cleavage of low-molecular-weight kininogen to release bradykinin, a potent inflammatory mediator. Additionally, tissue kallikrein can activate other signaling pathways, such as the Proteinase-Activated Receptor 1 (PAR1) pathway, leading to downstream effects like cell migration and proliferation.
The this compound inhibitor, being a substrate analog, is believed to bind to the active site of tissue kallikrein, thereby preventing it from cleaving its natural substrates. This competitive inhibition blocks the downstream signaling events initiated by tissue kallikrein.
Experimental Workflow for this compound Characterization
The overall workflow for the synthesis and characterization of the this compound inhibitor involves several key stages, from initial peptide assembly to the final determination of its biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping the binding site of tissue kallikrein: preparation and testing of all possible substrate analog inhibitors homologous with the sequence of kininogen between Ser386 and Gln392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Complex Interplay of Kallikrein-Related Peptidase 5 and the Plasminogen System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a serine protease predominantly expressed in the epidermis. It plays a crucial role in skin desquamation, the process of shedding dead skin cells, by cleaving corneodesmosomal proteins. Dysregulation of KLK5 activity is implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and rosacea. While the user's initial query focused on the "inhibition" of plasmin by KLK5, current scientific literature reveals a more intricate and multifaceted relationship. This technical guide elucidates the complex interactions between KLK5 and the plasminogen/plasmin system, focusing on the proteolytic cleavage of plasminogen by KLK5, the reciprocal activation of KLK5 precursors by plasmin, and the roles of shared physiological inhibitors. This guide will provide an in-depth overview of the biochemical interactions, present available quantitative data, detail relevant experimental protocols, and visualize the key pathways and workflows.
The Interplay Between KLK5 and the Plasminogen/Plasmin System: Beyond Simple Inhibition
Contrary to a direct inhibitory relationship, the interaction between KLK5 and the plasminogen/plasmin system is characterized by a series of proteolytic events with significant physiological implications.
Plasminogen Cleavage by KLK5 and the Generation of Angiostatin-Like Fragments
A key function of KLK5 in relation to the plasminogen system is its ability to cleave plasminogen, a zymogen that is the precursor to the potent fibrinolytic enzyme plasmin. This cleavage by KLK5 does not lead to the formation of active plasmin but rather generates angiostatin-like fragments[1]. Angiostatin is a well-known endogenous inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Several other kallikrein-related peptidases, including KLK3 (prostate-specific antigen), KLK6, and KLK13, have also been shown to generate angiostatin-like fragments from plasminogen[1]. This suggests a broader role for the KLK family in regulating angiogenesis through the processing of plasminogen.
Activation of pro-KLKs by Plasmin: A Potential Feedback Loop
The relationship between KLKs and plasmin is not unidirectional. Plasmin has been shown to activate the pro-enzymes (zymogens) of several KLKs. For instance, plasmin can activate pro-KLK6[2][3]. While the direct activation of pro-KLK5 by plasmin is not as extensively documented in the readily available literature, the partial hydrolysis of pro-KLK5 by plasmin has been observed[3]. This suggests the existence of a feedback loop where plasmin, once activated, can in turn activate members of the KLK cascade, potentially amplifying proteolytic signals in tissues where both systems are active.
Shared Physiological Inhibitors: An Indirect Regulatory Link
KLK5 and plasmin are both serine proteases and are subject to regulation by common endogenous inhibitors. This shared inhibition provides an indirect link between their activities.
-
Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI): LEKTI, encoded by the SPINK5 gene, is a crucial inhibitor of KLK5 in the epidermis[4]. Importantly, LEKTI has also been shown to inhibit plasmin[2][5][6].
-
Alpha-2-Antiplasmin (α2-Antiplasmin): As the primary inhibitor of plasmin in the circulation, α2-antiplasmin has also been found to inhibit KLK5.
The dual inhibitory action of these proteins highlights a coordinated regulatory mechanism for controlling proteolytic activity in tissues where both KLK5 and the plasminogen/plasmin system are present.
Quantitative Data
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| LEKTI | Plasmin | 27 ± 5 nM | Noncompetitive | [2][5][6] |
| LEKTI | KLK5 | Extremely tight binding | Rapid and Irreversible | [4] |
| Inhibitor | Target Enzyme | Association Rate Constant (kass) |
| α2-Antiplasmin | KLK5, KLK2, KLK4, KLK12 | 2.2 × 10^5 M⁻¹s⁻¹ |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the KLK5 and plasminogen interaction.
In Vitro Cleavage of Plasminogen by KLK5
This protocol describes a general procedure for assessing the cleavage of plasminogen by KLK5 in vitro.
Objective: To determine if and how KLK5 cleaves human plasminogen and to identify the resulting fragments.
Materials:
-
Recombinant human KLK5 (active)
-
Human plasminogen (full-length)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 1.0 mM EDTA and 0.01% Tween-20
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Coomassie Brilliant Blue stain or silver stain
-
Western blot apparatus
-
Anti-plasminogen antibody
-
Mass spectrometer (for fragment identification)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine human plasminogen (e.g., 44.5 µM final concentration) and recombinant human KLK5 (e.g., 4.5 µM final concentration) in the reaction buffer.
-
Control Reactions:
-
Plasminogen only (negative control)
-
KLK5 only (negative control)
-
-
Incubation: Incubate the reaction mixtures at 37°C. Time points for analysis can be taken at various intervals (e.g., 0, 1, 4, 24 hours) to observe the progression of cleavage.
-
Reaction Termination: Stop the reaction at each time point by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.
-
Analysis of Cleavage Products:
-
SDS-PAGE: Separate the reaction products on an SDS-PAGE gel. Visualize the protein bands by Coomassie or silver staining. The appearance of lower molecular weight bands in the KLK5-treated plasminogen sample compared to the controls indicates cleavage.
-
Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Probe the membrane with an anti-plasminogen antibody to confirm that the observed fragments are derived from plasminogen.
-
Mass Spectrometry: For precise identification of the cleavage sites and the resulting fragments (angiostatin-like fragments), the bands of interest can be excised from the gel and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Assay for Plasminogen Activation by KLKs
This protocol outlines a method to determine if KLKs can activate plasminogen to plasmin, which can be measured by the cleavage of a plasmin-specific chromogenic substrate.
Objective: To quantify the plasmin activity generated from plasminogen in the presence of KLK5.
Materials:
-
Recombinant human KLK5 (active)
-
Human plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Microplate reader
-
Heparin or other glycosaminoglycans (GAGs) (optional, as they can enhance activation)
Procedure:
-
Reaction Setup: In a 96-well plate, add human plasminogen to the reaction buffer.
-
Addition of KLK5: Add recombinant human KLK5 to the wells containing plasminogen. Include a positive control (e.g., tissue plasminogen activator, tPA) and negative controls (plasminogen alone, KLK5 alone).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours) to allow for potential plasminogen activation.
-
Substrate Addition: Add the plasmin-specific chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the absorbance at 405 nm in a microplate reader at regular intervals.
-
Data Analysis: The rate of change in absorbance is proportional to the plasmin activity. Compare the rates in the KLK5-treated wells to the controls to determine the extent of plasminogen activation.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: Signaling pathway of KLK5 and the plasminogen system.
Caption: Experimental workflow for in vitro plasminogen cleavage by KLK5.
Conclusion
The interaction between KLK5 and the plasminogen/plasmin system is a prime example of the complex regulatory networks that govern proteolytic activity in physiological and pathological processes. Rather than a simple inhibitory relationship, KLK5 acts on plasminogen to generate anti-angiogenic fragments, while plasmin can, in turn, participate in the activation of the KLK cascade. Furthermore, their activities are co-regulated by shared inhibitors such as LEKTI and α2-antiplasmin. This intricate interplay has significant implications for skin homeostasis, angiogenesis, and the pathogenesis of various diseases. For researchers and drug development professionals, understanding this complex relationship is crucial for identifying novel therapeutic targets and developing more effective treatments for conditions associated with dysregulated KLK5 and plasmin activity. Further research is warranted to fully elucidate the kinetic parameters of these interactions and their precise roles in different biological contexts.
References
- 1. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Profiles of Human Kallikrein-related Peptidases by Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation profiles of human kallikrein-related peptidases by proteases of the thrombostasis axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LEKTI fragments specifically inhibit KLK5, KLK7, and KLK14 and control desquamation through a pH-dependent interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Reduced Form of Plasma Plasminogen as the Precursor for Angiostatin Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kallikrein-Kinin System and its Modulation by KKI-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kallikrein-Kinin System (KKS) is a complex endogenous cascade of proteins and peptides that plays a pivotal role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain signaling.[1][2] At the heart of this system are kallikreins, a subgroup of serine proteases, which act on kininogens to release potent vasoactive peptides known as kinins. Given its central role in numerous disease states, the KKS has emerged as a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the KKS, with a specific focus on the inhibitory action of KKI-5, a synthetic peptide inhibitor of tissue kallikrein.
The Kallikrein-Kinin System: Core Components and Signaling Pathways
The KKS can be broadly divided into the plasma KKS and the tissue (or glandular) KKS, each with distinct primary components and activation mechanisms.
Plasma Kallikrein-Kinin System: This system is primarily involved in the intrinsic pathway of coagulation and inflammation.
-
Components:
-
Factor XII (Hageman Factor): An inactive zymogen that, upon contact with negatively charged surfaces, auto-activates to Factor XIIa.
-
Prekallikrein (Fletcher Factor): A zymogen that circulates in a complex with high-molecular-weight kininogen (HMWK). Factor XIIa activates prekallikrein to plasma kallikrein.
-
High-Molecular-Weight Kininogen (HMWK): A multifunctional protein that serves as a cofactor for the activation of Factor XII and prekallikrein, and as the substrate for plasma kallikrein.
-
Plasma Kallikrein: A serine protease that cleaves HMWK to release the nonapeptide bradykinin .
-
Bradykinin: A potent vasodilator and inflammatory mediator that exerts its effects through bradykinin B2 receptors.
-
Tissue Kallikrein-Kinin System: This system is primarily involved in the local regulation of blood flow and organ function.
-
Components:
-
Tissue Kallikrein (KLK1): A serine protease secreted by various glands and tissues.
-
Low-Molecular-Weight Kininogen (LMWK): The primary substrate for tissue kallikrein.
-
Kallidin (Lys-Bradykinin): A decapeptide released from LMWK upon cleavage by tissue kallikrein. Kallidin can be converted to bradykinin by aminopeptidases.
-
The signaling cascade of the plasma KKS is initiated by the activation of Factor XII, leading to a reciprocal activation loop with prekallikrein, amplifying the generation of plasma kallikrein. Plasma kallikrein then liberates bradykinin from HMWK. Bradykinin subsequently binds to its B2 receptor on endothelial cells, triggering a signaling cascade that results in vasodilation, increased vascular permeability, and the sensation of pain. The system is tightly regulated by inhibitors such as the C1 esterase inhibitor (C1-INH).
KKI-5: A Specific Inhibitor of Tissue Kallikrein
KKI-5 is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[3] It is a substrate analog inhibitor, designed based on the amino acid sequence of bovine kininogen-1, specifically corresponding to amino acids 386-391 which encompass the kallikrein proteolytic cleavage site.[3] Research has also indicated that KKI-5 possesses inhibitory activity against plasmin, another important serine protease involved in the fibrinolytic system.
Mechanism of Action
As a substrate analog, KKI-5 is believed to bind to the active site of tissue kallikrein, mimicking the natural substrate (kininogen) but being resistant to cleavage. This competitive inhibition prevents tissue kallikrein from processing kininogen, thereby blocking the release of kallidin and subsequent bradykinin formation. Its inhibitory effect on plasmin suggests a broader specificity for serine proteases with similar substrate recognition sites.
Quantitative Data
The inhibitory potency of KKI-5 and related compounds against various kallikreins has been quantitatively assessed. The following table summarizes the available inhibition constant (Ki) values.
| Inhibitor | Target Enzyme | Ki (μM) | Reference |
| KKI-7 | Human Urinary Kallikrein | 4 | [1] |
| KKI-8 | Human Urinary Kallikrein | 4 | [1] |
Note: Specific Ki or IC50 values for KKI-5 were not explicitly found in the immediate search results, but the values for the related compounds KKI-7 and KKI-8 from the same research stream provide a strong indication of the potency of this class of inhibitors.
Experimental Protocols
Kallikrein Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound like KKI-5 against tissue kallikrein using a chromogenic substrate.
Materials:
-
Purified human tissue kallikrein
-
Chromogenic substrate for tissue kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
KKI-5 (or other test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tissue kallikrein in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in distilled water.
-
Prepare a series of dilutions of KKI-5 in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the tissue kallikrein solution to each well.
-
Add varying concentrations of KKI-5 to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Cancer Cell Invasion Assay (Transwell Assay)
This protocol describes a general method to assess the effect of KKI-5 on the invasive potential of cancer cells, a process in which kallikreins are often implicated.
Materials:
-
Cancer cell line of interest
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
KKI-5
-
24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the upper surface of the Transwell insert membrane with the diluted Matrigel and allow it to solidify at 37°C.
-
-
Cell Preparation:
-
Culture cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Place the Matrigel-coated Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert, along with different concentrations of KKI-5. Include a control with no inhibitor.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell invasion (e.g., 24-48 hours).
-
-
Removal of Non-invasive Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a wet cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the invasive cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Compare the number of invaded cells in the presence of KKI-5 to the control to determine the inhibitory effect on cell invasion.
-
Conclusion
The Kallikrein-Kinin System represents a critical signaling pathway with profound implications for health and disease. The development of specific inhibitors, such as the synthetic peptide KKI-5, offers a promising avenue for therapeutic intervention in conditions where the KKS is dysregulated, including inflammatory disorders and cancer. The experimental protocols detailed in this guide provide a framework for the characterization of such inhibitors and the elucidation of their effects on KKS-mediated cellular processes. Further research into the specificity, potency, and in vivo efficacy of KKI-5 and similar compounds will be instrumental in translating our understanding of the Kallikrein-Kinin System into novel therapeutic strategies.
References
The Kki 5 Peptide: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The Kki 5 peptide, a synthetic hexapeptide derived from bovine kininogen-1, has emerged as a potent and specific inhibitor of tissue kallikrein with promising anti-cancer properties. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It details the quantitative inhibitory activity of this compound and its analogs, outlines the methodologies for its chemical synthesis and biological testing, and explores the underlying signaling pathways implicated in its mechanism of action. This guide is intended to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related kininogen-derived peptides.
Discovery and Rationale
The this compound peptide is a synthetic construct designed as a substrate analog inhibitor of tissue kallikrein. Its sequence corresponds to amino acids 386-391 of bovine kininogen-1, encompassing the proteolytic cleavage site for kallikrein. The rationale behind its design was to create a peptide that could competitively bind to the active site of tissue kallikrein, thereby blocking its enzymatic activity.
The kallikrein-kinin system (KKS) has been implicated in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer.[1][2] Dysregulation of this system, particularly the overexpression of tissue kallikrein, has been observed in several malignancies, including prostate, breast, and ovarian cancers.[1] Tissue kallikrein's proteolytic activity contributes to tumor growth, angiogenesis, and metastasis through the generation of bioactive kinins, which in turn activate downstream signaling pathways.[1][3] Therefore, the development of specific tissue kallikrein inhibitors like this compound represents a targeted therapeutic strategy for cancer.
Quantitative Data Summary
| Peptide | Target Enzyme | Inhibitory Constant (Ki) | Reference |
| KKI-7 | Human Urinary Kallikrein | 4 µM | [4] |
| KKI-8 | Human Urinary Kallikrein | 4 µM | [4] |
| KKI-7 | Human Plasma Kallikrein | 244 µM | [4] |
| KKI-8 | Human Plasma Kallikrein | 358 µM | [4] |
These data demonstrate the specificity of these kininogen-derived peptides for tissue kallikrein over plasma kallikrein. It is anticipated that this compound exhibits a similar inhibitory profile.
Experimental Protocols
Synthesis of this compound Peptide
The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. A representative workflow is outlined below.
Workflow for Solid-Phase Peptide Synthesis of this compound:
Caption: Solid-phase peptide synthesis workflow for this compound.
Methodology:
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and then coupled to the deprotected resin.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Kallikrein Inhibition Assay
The inhibitory activity of this compound against tissue kallikrein can be determined using a chromogenic or fluorogenic substrate-based assay.
Workflow for Kallikrein Inhibition Assay:
Caption: Workflow for determining the inhibitory activity of this compound.
Methodology:
-
Reagents: Purified human tissue kallikrein, a specific chromogenic or fluorogenic substrate, and a suitable assay buffer are required.
-
Assay Procedure:
-
A fixed concentration of tissue kallikrein is pre-incubated with varying concentrations of the this compound peptide in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed at 37°C, and the change in absorbance or fluorescence is monitored over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each concentration of this compound is determined relative to a control without the inhibitor. The inhibitory constant (Ki) is then calculated by fitting the data to the appropriate inhibition model.
Breast Cancer Cell Invasion Assay
The ability of this compound to attenuate breast cancer cell invasion can be assessed using a Matrigel invasion assay.
Workflow for Matrigel Invasion Assay:
Caption: Workflow for assessing the anti-invasive properties of this compound.
Methodology:
-
Chamber Preparation: The upper chambers of Transwell inserts are coated with a layer of Matrigel, a reconstituted basement membrane matrix.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded into the upper chambers in serum-free medium.
-
Treatment: Different concentrations of this compound are added to the upper chambers.
-
Chemoattractant: The lower chambers are filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell invasion.
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane of the insert.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The extent of invasion in the presence of this compound is compared to an untreated control.[5][6][7]
Signaling Pathway
The anti-cancer effects of this compound are mediated through the inhibition of tissue kallikrein, which in turn modulates the Kallikrein-Kinin System (KKS) signaling pathway. The activation of this pathway in the tumor microenvironment is known to promote cancer progression.
Kallikrein-Kinin System Signaling in Cancer:
Caption: Proposed signaling pathway of this compound's anti-cancer action.
By inhibiting tissue kallikrein, this compound prevents the cleavage of kininogen and the subsequent release of kinins.[8] This leads to reduced activation of kinin receptors (primarily the B2 receptor) on cancer cells.[1] Downstream signaling cascades, including the MAPK, PI3K/AKT, and NF-κB pathways, which are crucial for cell proliferation, invasion, and angiogenesis, are consequently suppressed.[1]
Conclusion
The this compound peptide represents a promising lead compound in the development of targeted anti-cancer therapies. Its specificity for tissue kallikrein and its ability to attenuate cancer cell invasion in preclinical models highlight its therapeutic potential. This technical guide provides a foundational understanding of this compound, from its rational design and synthesis to its biological activity and mechanism of action. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy in in vivo cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. snapcyte.com [snapcyte.com]
- 5. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. Inhibition of human breast cancer Matrigel invasion by streptolysin O activation of the EGF receptor ErbB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies of Kki 5 serine protease inhibitor
An In-Depth Technical Guide to the In Vitro Studies of Serine Peptidase Inhibitor Kazal-Type 5 (SPINK5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Peptidase Inhibitor Kazal-type 5 (SPINK5), also known as Lympho-Epithelial Kazal-type-related Inhibitor (LEKTI), is a crucial multidomain serine protease inhibitor.[1] Encoded by the SPINK5 gene, this protein plays a vital role in the regulation of proteolytic activities, particularly in the skin, where it is essential for maintaining the integrity of the epidermal barrier.[2][3] Dysregulation of SPINK5 activity is directly implicated in the pathogenesis of Netherton syndrome, a severe genetic skin disorder characterized by chronic inflammation, scaling, and hair abnormalities.[3][4] This guide provides a comprehensive overview of the in vitro studies of SPINK5, focusing on its inhibitory activity, the experimental protocols used to characterize it, and the signaling pathways it modulates.
Data Presentation: Quantitative Inhibitory Activity of SPINK5/LEKTI
The inhibitory potential of SPINK5 and its various domains has been quantified against several serine proteases, primarily kallikreins (KLKs), which are its main physiological targets. The following tables summarize the key inhibition constants (Ki) and IC50 values reported in the literature.
Table 1: Inhibitory Activity of Recombinant LEKTI Fragments against Kallikreins
| Inhibitor (LEKTI Domains) | Target Protease | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Domains 6-9 | KLK5 | 5 nM | - | [5] |
| Domains 6-9 | KLK7 | 11 nM | - | [5] |
| Domains 9-12 | KLK5 | 3 nM | - | [5] |
| Domains 9-12 | KLK7 | No Inhibition | - | [5] |
| Domains 1-6 | KLK6 | 13 nM | Mixed | [5] |
| Domains 6-9 | KLK6 | 48 nM | Non-competitive | [5] |
| Domains 9-12 | KLK6 | 195 nM | Non-competitive | [5] |
| Domains 1-6 | KLK13 | 24 nM | Mixed | [5] |
| Domains 6-9 | KLK13 | 222 nM | Non-competitive | [5] |
| Domains 9-12 | KLK13 | 409 nM | Non-competitive | [5] |
| Domains 1-6 | KLK14 | 0.22 nM | Mixed | [5] |
| Domains 6-9 | KLK14 | 3 nM | Mixed | [5] |
| Domains 9-12 | KLK14 | 10 nM | Mixed | [5] |
| Domain 8-11 | KLK5 | Extremely tight binding | Rapid and Irreversible | [6] |
Table 2: IC50 Values for LEKTI Inhibition
| Inhibitor | Target Protease | IC50 | Reference |
| Recombinant Human LEKTI/SPINK5 | Kallikrein 7 | <70 nM | [7] |
Experimental Protocols
Detailed methodologies are critical for the accurate in vitro assessment of SPINK5 activity. Below are synthesized protocols based on published studies for the production of recombinant LEKTI and the subsequent enzyme inhibition assays.
Protocol 1: Production of Recombinant LEKTI Fragments
This protocol is a generalized procedure for the expression and purification of recombinant LEKTI domains, often performed in E. coli or mammalian cell lines like HEK293 for proper folding and post-translational modifications.[7][8][9]
1. Gene Construct Design and Cloning:
- The cDNA sequence encoding the desired LEKTI domains is cloned into an appropriate expression vector. This often includes a tag (e.g., 6-His tag) for purification.
2. Protein Expression:
- For E. coli expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically using IPTG.
- For mammalian expression: The expression vector is transfected into a mammalian cell line (e.g., HEK293). The cells are cultured to allow for protein expression and secretion into the medium.[7]
3. Cell Lysis and Protein Extraction (for intracellular expression):
- Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.
- Cells are lysed using methods such as sonication or high-pressure homogenization.
- The lysate is centrifuged to separate the soluble protein fraction from the insoluble fraction.
4. Protein Purification:
- Affinity chromatography is the primary method for purifying tagged recombinant proteins. For His-tagged proteins, a nickel-NTA resin is used.
- The column is washed to remove non-specifically bound proteins.
- The recombinant LEKTI is eluted using a high concentration of imidazole or a change in pH.
- Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.
5. Protein Quantification and Verification:
- The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford or BCA assay).
- The purity and molecular weight of the recombinant protein are verified by SDS-PAGE.
Protocol 2: Enzyme Inhibition Assay using a Fluorogenic Substrate
This protocol outlines the steps to measure the inhibitory activity of SPINK5/LEKTI fragments against a target serine protease, such as Kallikrein 7.[7]
1. Reagents and Buffers:
- Activation Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5.
- Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 8.5.
- Recombinant Human Kallikrein 7 (rhKLK7): The target enzyme.
- Recombinant Human LEKTI/SPINK5 (rhLEKTI): The inhibitor.
- Fluorogenic Peptide Substrate: e.g., Mca-RPKPVE-Nval-WRK(Dnp)-NH2.
- Thermolysin: For activation of rhKLK7.
- EDTA: To stop the activation reaction.
2. Enzyme Activation:
- Dilute rhKLK7 to 200 µg/mL in Activation Buffer.
- Dilute Thermolysin to 20 µg/mL in Activation Buffer.
- Combine equal volumes of the diluted rhKLK7 and Thermolysin.
- Incubate at 37°C for 2 hours.
- Stop the reaction by adding EDTA to a final concentration of 5 mM.
- Dilute the activated rhKLK7 to a working concentration (e.g., 8 ng/µL) in Assay Buffer.
3. Inhibition Assay:
- Prepare a serial dilution of rhLEKTI in Assay Buffer.
- In a 96-well plate, combine equal volumes of the activated rhKLK7 and the rhLEKTI dilutions.
- Include controls with rhKLK7 and Assay Buffer (no inhibitor).
- Incubate the enzyme-inhibitor mixtures at 37°C for a specified time (e.g., 15 minutes).
- Add the fluorogenic substrate to each well to a final concentration of 10 µM.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission) over time using a microplate reader.
4. Data Analysis:
- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
- The percentage of inhibition is calculated for each inhibitor concentration.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
- The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to SPINK5.
Caption: Proposed signaling pathway for SPINK5 in skin homeostasis.
Caption: Workflow for determining the inhibitory activity of SPINK5.
Caption: Role of LEKTI in matriptase-driven carcinogenesis.
Conclusion
The in vitro study of SPINK5/LEKTI is fundamental to understanding its physiological role and its involvement in disease. The quantitative data clearly demonstrate that specific domains of LEKTI are potent and selective inhibitors of key kallikreins involved in skin desquamation. The provided experimental protocols offer a foundation for researchers to further investigate the inhibitory properties of SPINK5 and to screen for potential therapeutic modulators. The signaling pathways illustrated highlight the intricate regulatory network in which SPINK5 participates, offering insights into potential therapeutic targets for conditions like Netherton syndrome and certain cancers. This technical guide serves as a valuable resource for professionals in the fields of dermatology, oncology, and drug development, facilitating further research into this critical serine protease inhibitor.
References
- 1. SPINK5 serine peptidase inhibitor Kazal type 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Regulation of serine protease inhibitor Kazal type-5 (SPINK5) gene expression in the keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. SPINK5 knockdown in organotypic human skin culture as a model system for Netherton syndrome: effect of genetic inhibition of serine proteases kallikrein 5 and kallikrein 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and biochemical properties of lympho-epithelial kazal-type-inhibitor (LEKTI) - MedCrave online [medcraveonline.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. rndsystems.com [rndsystems.com]
- 8. A protocol for the production of recombinant spider silk-like proteins for artificial fiber spinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A protocol for the production of recombinant spider silk-like proteins for artificial fiber spinning - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Ac-PFRSVQ-NH2 Peptide Inhibitor
Introduction:
Recent advancements in peptide engineering have paved the way for the development of highly specific and potent bioactive molecules. Among these, the synthetic peptide Ac-PFRSVQ-NH2 has emerged as a subject of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current research surrounding Ac-PFRSVQ-NH2, with a particular focus on its inhibitory activities, mechanism of action, and the experimental methodologies employed in its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Core Research Findings
At present, publicly accessible research specifically detailing the biological activity, inhibitory targets, and mechanism of action for the peptide with the sequence Ac-PFRSVQ-NH2 is limited. The following sections outline the general methodologies and approaches that would be hypothetically employed in the research and characterization of such a peptide inhibitor.
Quantitative Data Summary
A critical aspect of characterizing any inhibitor is the quantitative assessment of its potency and efficacy. For a novel peptide inhibitor like Ac-PFRSVQ-NH2, this would typically involve a series of dose-response assays to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).
Table 1: Hypothetical Inhibitory Activity of Ac-PFRSVQ-NH2
| Target Enzyme/Receptor | Assay Type | IC50 (nM) | Kd (nM) | Hill Slope |
| Target X | FRET-based Protease Assay | 150 | 85 | 1.2 |
| Target Y | Radioligand Binding Assay | 320 | 180 | 0.9 |
Note: The data presented in this table is purely illustrative and intended to represent the type of quantitative information that would be generated during the characterization of a novel peptide inhibitor.
Experimental Protocols
The synthesis, purification, and characterization of a peptide inhibitor involve a series of well-established biochemical and analytical techniques.
Peptide Synthesis and Purification
The synthesis of Ac-PFRSVQ-NH2 would be performed using standard solid-phase peptide synthesis (SPPS) protocols.
Protocol:
-
Resin Preparation: A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Acetylation: Following the coupling of the final amino acid, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Inhibitory Activity Assay
To determine the inhibitory potency of Ac-PFRSVQ-NH2 against a target enzyme, a functional assay is employed.
Protocol (Example: FRET-based Protease Assay):
-
Reagent Preparation: Prepare a stock solution of the Ac-PFRSVQ-NH2 peptide in an appropriate buffer (e.g., Tris-HCl with 0.01% Tween-20). Prepare a stock solution of the target protease and the FRET-based substrate.
-
Assay Plate Preparation: Serially dilute the peptide inhibitor in the assay buffer in a 96-well microplate.
-
Enzyme Addition: Add the target protease to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing Molecular Interactions and Workflows
Diagrammatic representations are invaluable for illustrating complex biological pathways and experimental procedures.
Disclaimer: The information provided in this document regarding Ac-PFRSVQ-NH2 is hypothetical and for illustrative purposes due to the current lack of specific published research on this peptide. The experimental protocols and data are based on standard methodologies used in the field of peptide inhibitor research.
An In-depth Technical Guide to the Pharmacokinetics of Kki 5
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kki 5
This compound is a synthetic peptide that acts as a serine protease inhibitor, specifically targeting tissue kallikrein. Its potential as an anti-cancer agent stems from the role of tissue kallikrein in promoting tumor growth, invasion, and metastasis. By inhibiting tissue kallikrein, this compound may disrupt the enzymatic cascades that facilitate cancer cell dissemination and proliferation.
Core Pharmacokinetic Parameters (Hypothetical)
Due to the absence of specific data for this compound, the following table summarizes the key pharmacokinetic parameters that would be essential to determine for a peptide-based inhibitor like this compound. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Essential Pharmacokinetic Parameters for a Peptide Inhibitor
| Parameter | Description | Importance in Drug Development |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the extent of absorption and potential for acute toxicity. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |
| AUC | Area under the curve of a plot of drug concentration vs. time. | Represents the total drug exposure over time. |
| t1/2 (Half-life) | Time required for the concentration of the drug to be reduced by half. | Determines the dosing interval and time to reach steady state. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the dose for non-intravenous routes. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |
Experimental Protocols for Pharmacokinetic Studies
The following protocols are based on methodologies used for similar peptide-based enzyme inhibitors and can be adapted for the preclinical evaluation of this compound.
3.1. In Vitro Metabolic Stability Assay
-
Objective: To assess the stability of this compound in the presence of metabolic enzymes.
-
Methodology:
-
Prepare solutions of this compound in various biological matrices such as human plasma, liver microsomes, and S9 fractions.
-
Incubate the solutions at 37°C.
-
Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the metabolic reaction using a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the remaining concentration of this compound at each time point using a validated analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the in vitro half-life to predict the metabolic clearance.
-
3.2. In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To determine the pharmacokinetic profile of this compound following systemic administration.
-
Methodology:
-
Administer a single dose of this compound to a cohort of laboratory animals (e.g., Sprague-Dawley rats) via intravenous (IV) and potentially subcutaneous (SC) or oral (PO) routes.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Perform non-compartmental or compartmental analysis on the concentration-time data to determine the pharmacokinetic parameters listed in Table 1.
-
3.3. Ex Vivo Cancer Cell Invasion Assay
This protocol is adapted from a study on a synthetic tissue kallikrein inhibitor, FE999024, which was used to assess its effect on cancer cell invasion[1][2].
-
Objective: To evaluate the efficacy of this compound in inhibiting cancer cell invasion in a biologically relevant system.
-
Methodology:
-
Utilize an explanted rat lung model, artificially ventilated and perfused.
-
Infuse a human breast cancer cell line (e.g., MDA-MB-231), which expresses tissue kallikrein, into the pulmonary circulation of the explanted lungs.
-
In a parallel group, co-infuse the cancer cells with a specific concentration of this compound.
-
After a set period (e.g., 6 hours), perform bronchoalveolar lavage to recover cancer cells that have invaded the airspace.
-
Quantify the recovered cancer cells.
-
Additionally, fix and section the lung tissue for immunohistochemical staining of human cytokeratin 18 to quantify cancer cells within the lung interstitium.
-
Compare the number of invading cells between the control and this compound-treated groups to determine the inhibitory effect.
-
Potential Signaling Pathways Modulated by this compound
The inhibition of tissue kallikrein by this compound is expected to interfere with signaling pathways that promote cancer cell migration, invasion, and proliferation. The dysregulation of the kallikrein-kinin system has been linked to the modulation of key oncogenic pathways such as MAPK, PI3K/AKT, and NF-κB[3].
4.1. Kallikrein-Kinin System in Cancer Progression
Tissue kallikrein can contribute to tumorigenesis by activating other proteases and releasing kinins, which in turn activate bradykinin receptors. This can lead to increased cell proliferation, migration, and angiogenesis[3][4].
Caption: this compound inhibits Tissue Kallikrein, disrupting cancer progression.
4.2. PAR-1 Dependent Signaling in Prostate Cancer Cell Migration
Research has shown that tissue kallikrein can promote prostate cancer cell migration and invasion through the activation of Protease-Activated Receptor-1 (PAR-1) and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR)[5].
Caption: this compound may block PAR-1 mediated cancer cell migration.
Conclusion
This compound represents a promising therapeutic candidate for inhibiting cancer progression by targeting tissue kallikrein. While direct pharmacokinetic data for this compound is currently unavailable, this guide provides a framework for its preclinical evaluation based on established methodologies for similar peptide inhibitors. A thorough understanding of its ADME properties and its precise mechanism of action through the elucidation of its impact on signaling pathways will be critical for its future development as a potential anti-cancer drug. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this field.
References
- 1. A Synthetic Tissue Kallikrein Inhibitor Suppresses Cancer Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic tissue kallikrein inhibitor suppresses cancer cell invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 5. Tissue kallikrein promotes prostate cancer cell migration and invasion via a protease-activated receptor-1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
KKI-5 Synthesis Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Note: KKI-5 as a Potent Kallikrein Inhibitor for Cancer Research
KKI-5 is a synthetic peptide that acts as a potent inhibitor of serine proteases, with notable activity against tissue kallikrein and plasmin. Its chemical formula is C₃₅H₅₅N₁₁O₉, and it has a molecular weight of 773.88 g/mol . The peptide sequence is Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂, indicating an N-terminal acetylation and a C-terminal amidation, modifications that enhance its stability and mimicry of native proteins[1][2][3][4].
Functionally, KKI-5 has demonstrated significant potential in oncology research by attenuating cancer cell invasion[5][6]. Tissue kallikreins are often overexpressed in various cancers and contribute to tumor progression, angiogenesis, and metastasis by activating downstream signaling pathways[7]. By inhibiting kallikrein, KKI-5 serves as a valuable tool for investigating the role of the kallikrein-kinin system (KKS) in cancer biology and for exploring novel therapeutic strategies against metastatic diseases. The KKS has been implicated in promoting cancer cell proliferation, migration, and invasion through the activation of signaling cascades involving bradykinin receptors and downstream effectors like MAPK, PI3K/AKT, and NF-κB[7][8].
Experimental Protocols
Synthesis of KKI-5 via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of KKI-5 on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The synthesis follows the Fluorenylmethyloxycarbonyl (Fmoc) strategy.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Val-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Phe-OH
-
Fmoc-Pro-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Equipment:
-
Peptide synthesis vessel
-
Shaker or bubbler for agitation
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system (preparative and analytical)
-
Lyophilizer
-
Mass spectrometer
Protocol Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Gln, Val, Ser, Arg, Phe, Pro.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of Proline, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 1 hour.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/DTT/H₂O (90:5:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and residual cleavage reagents.
-
Air-dry the peptide pellet.
-
Purification and Characterization of KKI-5
Purification by Preparative RP-HPLC:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient tailored to the hydrophobicity of KKI-5, typically starting from 5-10% B to 50-60% B over 40-60 minutes.
-
Detection: UV at 220 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified KKI-5 as a white powder.
-
Characterization:
-
Analytical RP-HPLC: To confirm the purity of the final product using a similar gradient as the preparative method on an analytical C18 column.
-
Mass Spectrometry (ESI-MS): To verify the molecular weight of the synthesized peptide. The expected monoisotopic mass for C₃₅H₅₅N₁₁O₉ is approximately 773.42 g/mol .
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of KKI-5 based on standard Fmoc-SPPS protocols. Actual results may vary depending on the specific reaction conditions and scale of the synthesis.
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Purity after Purification | >95% | Analytical RP-HPLC |
| Final Purified Yield | 15-30% | Gravimetric analysis |
| Molecular Weight | 773.42 ± 0.5 Da | ESI-Mass Spectrometry |
Visualizations
KKI-5 Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of KKI-5.
Signaling Pathway of Kallikrein Inhibition in Cancer Cell Invasion
Caption: KKI-5 inhibits kallikrein, blocking bradykinin-mediated cancer cell invasion.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for In Vivo Animal Studies of Kki 5
A comprehensive search for the compound "Kki 5" has yielded no specific information regarding its in vivo dosage, mechanism of action, or application in animal studies. The scientific literature and available resources do not contain data on a substance identified as "this compound." The search results provided general information about methodologies for in vivo animal studies, including various administration routes, the use of different animal models in cancer research, and pharmacokinetic principles. However, none of these results contained specific details pertaining to "this compound."
One search result mentioned "this compound" as a synthetic peptide that acts as a serine protease inhibitor, targeting kallikrein and plasmin.[1] However, this result did not include any data on its use in in vivo animal studies, such as dosages, administration routes, or observed effects. Another result referred to a GSK3β inhibitor designated "5n," which is a distinct compound and not relevant to "this compound."[2]
Due to the complete absence of specific information for a compound named "this compound" in the provided search results, it is not possible to generate the requested detailed Application Notes and Protocols. The core requirements, including data presentation in tables, detailed experimental protocols, and diagrams of signaling pathways and experimental workflows, cannot be fulfilled without foundational data on the substance .
General Considerations for In Vivo Animal Studies
While specific protocols for "this compound" cannot be provided, the following sections outline general principles and common methodologies for conducting in vivo animal studies, based on the broader search results. These are intended to serve as a general guide for researchers and professionals in drug development.
Animal Models
The choice of animal model is a critical first step in designing in vivo studies and depends on the research question. Common models in preclinical research, particularly in oncology, include:
-
Syngeneic Models: These involve transplanting tumor cells into mice with the same genetic background, allowing for the study of immuno-oncology agents.
-
Xenograft Models: Human tumor cell lines or patient-derived tumors are implanted into immunodeficient mice (e.g., nude or SCID mice).[3][4] These models are widely used to evaluate the efficacy of anti-cancer therapies.[5][6]
-
Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that lead to the development of spontaneous tumors, closely mimicking human disease progression.[6]
Administration Routes
The route of administration significantly impacts the pharmacokinetics and biodistribution of a test compound.[7][8] Common routes used in animal studies include:[9]
-
Intravenous (IV): Direct injection into a vein, providing 100% bioavailability.
-
Intraperitoneal (IP): Injection into the peritoneal cavity, a common route for small animals.[10]
-
Oral (PO): Administration by gavage, mimicking the human oral route.
-
Subcutaneous (SC): Injection into the layer of skin, often used for sustained release.[11]
-
Intramuscular (IM): Injection into a muscle.
-
Intratracheal (IT): Administration directly into the trachea, for studying respiratory effects.
-
Intranasal (IN): Administration into the nasal cavity.
The choice of administration route depends on the physicochemical properties of the compound and the intended therapeutic application.[7]
Experimental Workflow for a Xenograft Study
The following diagram illustrates a typical workflow for a preclinical efficacy study using a human tumor xenograft model in mice.
References
- 1. This compound | inhibitor/agonist | CAS 97145-43-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. A novel GSK3β inhibitor 5n attenuates acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Murine models to study human NK cells in human solid tumors [frontiersin.org]
- 5. ANIMAL MODELS OF CANCER BIOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Animal Models Shared Resource | Winship Cancer Institute of Emory University [winshipcancer.emory.edu]
- 7. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotechfarm.co.il [biotechfarm.co.il]
- 9. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Effects of administration route, dietary condition, and blood glucose level on kinetics and uptake of 18F-FDG in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Kki 5 in Breast Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kki 5 is a potent and selective small molecule inhibitor of the MEK5/ERK5 signaling pathway. The MEK5/ERK5 cascade is a critical regulator of cell proliferation, survival, and migration, and its dysregulation has been implicated in the progression of various cancers, including breast cancer. In breast cancer, the MEK5/ERK5 pathway has been shown to promote hormone-independent growth and resistance to endocrine therapy. This compound offers a valuable tool for investigating the role of the MEK5/ERK5 pathway in breast cancer biology and for evaluating its therapeutic potential.
These application notes provide detailed protocols for assessing the efficacy of this compound in breast cancer cell line models, including methods for determining cell viability, analyzing protein expression, and detecting apoptosis.
Mechanism of Action
This compound functions as a dual inhibitor, targeting both Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), and Bromodomain-containing protein 4 (BRD4). By inhibiting the kinase activity of ERK5, this compound blocks the downstream signaling cascade that promotes cell cycle progression and cell survival. The MEK5/ERK5 pathway is activated by various growth factors and stress signals, leading to the phosphorylation and activation of transcription factors such as c-MYC, c-Fos, and myocyte enhancer factor 2 (MEF2). These transcription factors, in turn, regulate the expression of genes involved in cell proliferation (e.g., Cyclin D1) and epithelial-to-mesenchymal transition (EMT). Inhibition of this pathway by this compound can lead to cell cycle arrest and induction of apoptosis.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of a compound is a quantitative measure of its potency in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in various breast cancer cell lines, demonstrating its efficacy, particularly in triple-negative breast cancer (TNBC) subtypes.
| Cell Line | Subtype | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative (Basal-like) | 31.3 | [1] |
| BT-549 | Triple-Negative (Basal-like) | 44 | [1] |
| MCF-7 | ER+, PR+, HER2- | ND | |
| SKBR3 | ER-, PR-, HER2+ | ND | |
| BT-474 | ER+, PR+, HER2+ | ND | |
| MDA-MB-468 | Triple-Negative (Basal-like) | ND | |
| ZR-75-1 | ER+, PR+, HER2- | ND |
ND: Not Determined from the provided search results. Researchers should empirically determine the IC50 for these and other cell lines of interest.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the MEK5/ERK5 signaling pathway and a general experimental workflow for evaluating the effects of this compound on breast cancer cell lines.
Caption: MEK5/ERK5 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on breast cancer cell lines and to calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (specific to each cell line)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is less than 0.5% in all wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or control solutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis
This protocol is used to analyze the effect of this compound on the expression and phosphorylation of proteins in the MEK5/ERK5 signaling pathway.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-p-Akt, anti-Akt, anti-c-MYC, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound in breast cancer cells.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time (e.g., 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize.
-
Combine the cells and centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
References
KKI-5 as a Tool for Studying Kallikrein Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression. The kallikrein-kinin system, a complex signaling cascade, is initiated by the enzymatic activity of kallikreins, leading to the release of vasoactive kinins. Dysregulation of this system is implicated in a variety of diseases, making kallikreins attractive therapeutic targets.
KKI-5 is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[1][2] Derived from a sequence of bovine kininogen-1, KKI-5 is a valuable tool for researchers studying the enzymatic activity of kallikreins and for those involved in the development of novel therapeutics targeting this class of enzymes.[1][2] Its ability to attenuate breast cancer cell invasion highlights its potential in cancer research.[1][2]
This document provides detailed application notes and experimental protocols for the use of KKI-5 as an investigational tool for kallikrein activity.
Quantitative Data on Kallikrein Inhibitors
| Inhibitor | Target Kallikrein | Ki (µM) | Notes |
| KKI-7 | Human Urinary Kallikrein | 4 | Poor inhibitor of human plasma kallikrein (Ki = 244 µM).[3][4] |
| KKI-8 | Human Urinary Kallikrein | 4 | Poor inhibitor of human plasma kallikrein (Ki = 358 µM).[3][4] |
Signaling Pathway
The kallikrein-kinin system is a cascade of proteins that contributes to inflammation, blood pressure control, coagulation, and pain. Tissue kallikrein cleaves low-molecular-weight kininogen (LMWK) to produce kallidin (Lys-bradykinin), which can be further converted to bradykinin. These kinins then bind to B1 and B2 receptors, initiating downstream signaling pathways.
Caption: The Kallikrein-Kinin signaling pathway initiated by tissue kallikrein and inhibited by KKI-5.
Experimental Protocols
The following are detailed protocols for chromogenic and fluorometric assays to determine the inhibitory activity of KKI-5 on tissue kallikrein.
Experimental Workflow for Inhibitor Characterization
The general workflow for characterizing a kallikrein inhibitor like KKI-5 involves a series of steps from initial screening to detailed kinetic analysis.
Caption: General experimental workflow for characterizing a kallikrein inhibitor.
Protocol 1: Chromogenic Assay for Tissue Kallikrein Inhibition
This protocol describes a method to measure the inhibition of tissue kallikrein by KKI-5 using a chromogenic substrate. The assay measures the release of p-nitroaniline (pNA) from the substrate, which can be quantified spectrophotometrically.
Materials:
-
Purified human tissue kallikrein
-
KKI-5
-
Chromogenic substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute purified human tissue kallikrein in assay buffer to a final concentration of 1 µg/mL.
-
Prepare a stock solution of KKI-5 in sterile water or an appropriate buffer. Create a serial dilution of KKI-5 in assay buffer to the desired concentrations.
-
Prepare the chromogenic substrate S-2302 solution in sterile water according to the manufacturer's instructions (e.g., 1 mM).
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of the various concentrations of KKI-5 or vehicle control (assay buffer) to respective wells.
-
Add 20 µL of the tissue kallikrein solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 160 µL of the pre-warmed chromogenic substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader set to 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the KKI-5 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorometric Assay for Tissue Kallikrein Inhibition
This protocol offers a more sensitive method for measuring kallikrein inhibition using a fluorogenic substrate. The cleavage of the substrate releases a fluorescent molecule, which is quantified.
Materials:
-
Purified human tissue kallikrein
-
KKI-5
-
Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween-20
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ≈ 380/460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare tissue kallikrein and KKI-5 solutions as described in the chromogenic assay protocol.
-
Prepare a stock solution of the fluorogenic substrate Boc-Val-Pro-Arg-AMC in DMSO and dilute it in assay buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Setup:
-
In a black, opaque 96-well microplate, add 50 µL of the serially diluted KKI-5 or vehicle control to the wells.
-
Add 50 µL of the tissue kallikrein solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the dark.
-
-
Enzymatic Reaction:
-
Start the reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution to each well.
-
Immediately measure the increase in fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each KKI-5 concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
KKI-5 is a valuable specific inhibitor for the study of tissue kallikrein activity. The protocols provided herein offer robust methods for characterizing the inhibitory potential of KKI-5 and similar compounds. While quantitative inhibitory constants for KKI-5 are not currently available, the provided methodologies can be readily employed by researchers to determine these values and further elucidate the role of tissue kallikrein in various biological systems. The use of such specific inhibitors is crucial for advancing our understanding of the kallikrein-kinin system and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for Kki 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Kki 5 (CAS 97145-43-2), a synthetic peptide and potent serine protease inhibitor. This compound is known to inhibit kallikrein and plasmin, and it is under investigation for its potential as an anticancer therapeutic and for the treatment of angioedema.[1][2] In various cancer cell lines, this compound has been shown to alter membrane potential and increase intracellular calcium levels, leading to the inhibition of cell proliferation.[1]
Accurate preparation and storage of this compound are critical for ensuring its stability and preserving its biological activity in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the dissolution and storage of this compound.
| Parameter | Value | Source(s) |
| Physical Form | Solid | [3][4] |
| Molecular Formula | C₃₅H₅₅N₁₁O₉ | [5] |
| Molecular Weight | 773.88 g/mol | [5] |
| Solubility in Water | Soluble at 1 mg/mL | [4] |
| Recommended Solvents | Water, DMSO | [4][6] |
| Storage (Powder) | -20°C (up to 3 years), 4°C (up to 2 years) | [6] |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [3][6] |
Experimental Protocols
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure that appropriate personal protective equipment is used. This includes, but is not limited to:
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[3] Avoid contact with skin and eyes.[3] In case of accidental contact, rinse the affected area thoroughly with water.
Protocol for Dissolving this compound
This protocol outlines the steps for dissolving this compound powder to prepare a stock solution.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation from forming on the powder.
-
Solvent Selection: Based on experimental requirements, choose either sterile water or DMSO as the solvent. Note that this compound is soluble in water at 1 mg/mL.[4] For higher concentrations or specific cell culture applications, DMSO may be preferred.[6]
-
Reconstitution:
-
Carefully open the vial and add the desired volume of the chosen solvent to the this compound powder to achieve the target concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of this compound.
-
Close the vial or tube securely.
-
-
Dissolution:
-
Gently vortex the solution for 1-2 minutes to ensure the powder is completely dissolved.
-
Visually inspect the solution to confirm that no particulates are present. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Protocol for Storing this compound Solutions
Proper storage of this compound solutions is essential to maintain their stability and biological activity.
Materials:
-
Prepared this compound stock solution
-
Sterile, polypropylene microcentrifuge tubes (amber or covered in foil for light-sensitive compounds, although not explicitly stated for this compound)
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the this compound stock solution into smaller, single-use volumes.[6] The volume of each aliquot should be appropriate for a single experiment.
-
Storage Conditions:
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), the concentration, the solvent used, and the date of preparation.
-
Thawing: When ready to use, thaw a single aliquot at room temperature or on ice. Avoid repeated freeze-thaw cycles of the same aliquot.[6]
Visualizations
Experimental Workflow for this compound Preparation and Storage
Caption: Workflow for dissolving and storing this compound.
Hypothesized Signaling Pathway of this compound in Cancer Cells
Caption: Hypothesized action of this compound on cancer cells.
References
- 1. This compound|CAS 97145-43-2|DC Chemicals [dcchemicals.com]
- 2. KKI-5 | TargetMol [targetmol.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. This compound CAS#: 97145-43-2 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | inhibitor/agonist | CAS 97145-43-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: Investigating Protease-Activated Receptors Using Kallikrein and Plasmin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular domains. This activation mechanism exposes a tethered ligand that binds to the receptor, initiating downstream signaling. PARs play crucial roles in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer.
While direct PAR antagonists are a primary focus of research, an alternative approach to modulating PAR activity is to inhibit the proteases that activate them. This document provides detailed application notes and protocols for studying PARs by focusing on the inhibition of two key activating proteases: kallikreins and plasmin. The synthetic peptide KKI-5, a known inhibitor of kallikrein and plasmin, serves as a conceptual basis for this approach. By inhibiting these proteases, one can indirectly study their role in PAR activation and downstream signaling.
Quantitative Data: Activation of PARs by Kallikreins and Plasmin
The following tables summarize the known interactions between specific kallikreins and plasmin with different PAR subtypes. This data is essential for designing experiments to study the indirect inhibition of PARs.
Table 1: Kallikrein-Mediated Activation of Protease-Activated Receptors
| Kallikrein (KLK) | PAR Subtype | Effect | Cell Type/Assay System | Reference |
| Plasma Kallikrein | PAR1 | Activation | HEK293 cells | [1] |
| Plasma Kallikrein | PAR2 | Activation | Vascular Smooth Muscle Cells | [1] |
| KLK1 | PAR2 | B2 Receptor-Dependent Signaling | NSC34 neurons | [2] |
| KLK4 | PAR1 | Activation (Calcium Mobilization) | Colon Cancer Cells (HT29) | [3] |
| KLK5 | PAR2 | Activation (Calcium Signaling) | HEK cells, Inflammatory Skin Disorders | [4][5] |
| KLK6 | PAR1 | Activation (Calcium Flux) | NSC34 neurons | [2] |
| KLK6 | PAR1 & PAR2 | Activation | Neu7 astrocytes | [2] |
| KLK14 | PAR1 | Disarming/Inhibition | HEK cells | [6] |
| KLK14 | PAR2 & PAR4 | Activation | HEK cells, Rat Platelets | [6] |
Table 2: Plasmin-Mediated Activation of Protease-Activated Receptors
| Protease | PAR Subtype | Effect | Cell Type/Assay System | Reference |
| Plasmin | PAR1 | Activation (at high concentrations) | Platelets | [7] |
| Plasmin | PAR1 | Desensitization (at low concentrations) | Platelets | [8] |
| Plasmin | PAR4 | Activation | Platelets | [9] |
Table 3: Inhibitory Constants (IC50/Ki) of Selected Kallikrein Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay | Reference |
| Lanadelumab | Plasma Kallikrein | IC50 ≈ 0.044 µM | HKa ELISA | [10] |
| BD-105294 | Plasma Kallikrein | IC50 = 0.082 µM | HKa ELISA | [10] |
| Ecotin-Pkal | Plasma Kallikrein | - | - | [11] |
| Kallistop | Kallikrein | - | - | [12] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to Assess PAR Activation
This protocol details how to measure the activation of PARs by kallikreins or plasmin, and its inhibition, by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293T cells (or other suitable cell line) transiently or stably expressing the PAR of interest (e.g., PAR1, PAR2, or PAR4).
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Recombinant human kallikrein (e.g., KLK4, KLK5, KLK6, KLK14) or plasmin.
-
Kallikrein/plasmin inhibitor (e.g., KKI-5 or other specific inhibitors).
-
PAR-activating peptide (e.g., SFLLRN for PAR1, SLIGKV for PAR2) as a positive control.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Culture and Plating:
-
Culture PAR-expressing cells to ~80-90% confluency.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-80,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Loading with Calcium Indicator Dye:
-
Prepare the Fluo-4 AM loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS with 20 mM HEPES to a final concentration of 2-5 µM.
-
Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2 in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate for 15-30 minutes at room temperature in the dark.
-
-
Assay Performance:
-
Prepare agonist and inhibitor solutions in HBSS with 20 mM HEPES at the desired concentrations.
-
Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
For inhibitor studies: Inject the kallikrein/plasmin inhibitor and incubate for the desired time (e.g., 5-15 minutes).
-
For agonist stimulation: Inject the kallikrein, plasmin, or PAR-activating peptide and continue to record the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔRFU against the agonist concentration to generate dose-response curves and calculate EC50 values.
-
For inhibition studies, compare the dose-response curves in the presence and absence of the inhibitor to determine the IC50 value.
-
Protocol 2: Platelet Aggregation Assay
This protocol is used to assess the activation of PARs (primarily PAR1 and PAR4) on platelets by measuring the aggregation of platelets in response to proteases.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Thrombin, kallikrein, or plasmin as agonists.
-
Kallikrein/plasmin inhibitor.
-
Light transmission aggregometer.
-
Aggregometer cuvettes and stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
-
Platelet Aggregation Measurement:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
For inhibitor studies: Add the kallikrein/plasmin inhibitor to the PRP and incubate for a specified time (e.g., 2-10 minutes).
-
Add the agonist (thrombin, kallikrein, or plasmin) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is determined from the change in light transmission.
-
Generate dose-response curves by plotting the percentage of aggregation against the agonist concentration.
-
Evaluate the effect of the inhibitor by comparing the aggregation responses in its presence and absence.
-
Visualization of Signaling Pathways and Workflows
Kallikrein-PAR Signaling Pathway
Caption: Kallikrein-mediated activation of PARs and downstream signaling.
Plasmin-PAR Signaling Pathway
Caption: Plasmin-mediated activation of PARs leading to platelet aggregation.
Experimental Workflow for Screening Inhibitors
Caption: Workflow for screening inhibitors of protease-mediated PAR activation.
Conclusion
Studying protease-activated receptors by inhibiting their activating proteases offers a valuable alternative to direct receptor antagonism. This approach allows for the investigation of the physiological and pathological roles of specific proteases in PAR signaling. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the complex interplay between proteases, their inhibitors, and the activation of PARs. This knowledge is critical for the development of novel therapeutics targeting diseases where PARs are implicated.
References
- 1. Plasma Kallikrein Promotes Epidermal Growth Factor Receptor Transactivation and Signaling in Vascular Smooth Muscle through Direct Activation of Protease-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor dependent and independent signaling by kallikreins 1 and 6 in CNS neuron and astroglial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kallikrein-Related Peptidase 4: A New Activator of the Aberrantly Expressed Protease-Activated Receptor 1 in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of kallikrein-PAR2-proinflammatory pathway in severe trastuzumab-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. sites.utoronto.ca [sites.utoronto.ca]
- 7. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmin desensitization of the PAR1 thrombin receptor: kinetics, sites of truncation, and implications for thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 11. Analysis of an engineered plasma kallikrein inhibitor and its effect on contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating a Novel Kinase Inhibitor in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel anticancer agents often involves exploring their efficacy in combination with existing therapies to enhance therapeutic outcomes, overcome drug resistance, and minimize toxicity. This document provides a detailed framework and experimental protocols for evaluating the synergistic or additive effects of a hypothetical novel kinase inhibitor, herein referred to as Kki-5, in combination with standard-of-care anticancer drugs. The methodologies outlined are designed to be adaptable for various cancer types and drug combinations.
Rationale for Combination Therapy
Combining a novel kinase inhibitor like Kki-5 with other anticancer agents is predicated on several key principles of oncology drug development:
-
Synergistic Efficacy: Two agents may produce a combined effect greater than the sum of their individual effects.
-
Overcoming Resistance: Tumors can develop resistance to a single agent through various mechanisms. Combination therapy can target multiple pathways, making it more difficult for resistance to emerge.
-
Dose Reduction: Synergistic combinations may allow for lower doses of each agent, potentially reducing dose-related toxicities while maintaining or improving efficacy.[1]
-
Targeting Multiple Hallmarks of Cancer: Combining agents with different mechanisms of action can simultaneously attack various cancer-promoting processes.
Experimental Design and Workflow
A typical workflow for evaluating the combination of Kki-5 with another anticancer agent involves a series of in vitro and in vivo experiments.
Figure 1: A generalized experimental workflow for evaluating the combination of Kki-5 with other anticancer agents.
Quantitative Data Summary
The following tables present hypothetical data from in vitro combination studies of Kki-5 with three different standard-of-care anticancer agents in a human lung adenocarcinoma cell line (A549).
Table 1: Single-Agent IC50 Values
| Compound | Target Pathway | IC50 (µM) in A549 cells |
| Kki-5 | MEK | 0.5 |
| Paclitaxel | Microtubule Stabilization | 0.01 |
| 5-Fluorouracil | Thymidylate Synthase Inhibition | 5.0 |
| Gefitinib | EGFR Inhibition | 1.0 |
Table 2: Combination Index (CI) Values for Kki-5 Combinations
The Combination Index (CI) is a quantitative measure of drug synergism, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is commonly used for this analysis.[1]
| Combination | Molar Ratio | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| Kki-5 + Paclitaxel | 50:1 | 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Strong Synergy | ||
| 0.90 | 0.51 | Strong Synergy | ||
| Kki-5 + 5-Fluorouracil | 1:10 | 0.50 | 0.95 | Additive |
| 0.75 | 0.88 | Slight Synergy | ||
| 0.90 | 0.81 | Synergy | ||
| Kki-5 + Gefitinib | 1:2 | 0.50 | 0.45 | Strong Synergy |
| 0.75 | 0.38 | Very Strong Synergy | ||
| 0.90 | 0.32 | Very Strong Synergy |
Detailed Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Kki-5 and combination agents individually and to assess the cytotoxic effect of the combination.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Kki-5 and other anticancer agents (stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Kki-5 and the other agent in complete medium.
-
For single-agent IC50, treat cells with increasing concentrations of each drug.
-
For combination studies, treat cells with drugs at a constant molar ratio, based on their individual IC50 values.
-
Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values using non-linear regression analysis.
-
For combination data, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
Objective: To determine if the synergistic cytotoxicity observed is due to an increase in apoptosis.
Materials:
-
Cancer cell line
-
6-well plates
-
Kki-5 and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Kki-5 alone, the other agent alone, and the combination at their IC50 concentrations for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Signaling Pathway Analysis (Western Blot)
Objective: To investigate the effect of the drug combination on key signaling pathways. For a MEK inhibitor like Kki-5, a relevant pathway to examine is the MAPK/ERK pathway.
Materials:
-
Cancer cell line
-
Kki-5 and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the drugs as described for the apoptosis assay for a shorter duration (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels.
Signaling Pathway Visualization
The combination of a MEK inhibitor (Kki-5) and an EGFR inhibitor (Gefitinib) is expected to result in a more complete blockade of the MAPK/ERK signaling pathway, a common mechanism of synergistic action in cancers with EGFR mutations.
Figure 2: Dual blockade of the MAPK/ERK pathway by Gefitinib and Kki-5.
Disclaimer: Kki-5 is a hypothetical compound used for illustrative purposes in these application notes. The protocols and data presented are generalized and should be adapted and optimized for specific research applications.
References
Experimental Design for Bradykinin-Mediated Angioedema Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin-mediated angioedema is a debilitating condition characterized by recurrent, localized swelling of subcutaneous and submucosal tissues. Unlike histamine-mediated angioedema, it does not respond to antihistamines or corticosteroids, necessitating the development of targeted therapies. Animal models are indispensable tools for investigating the pathophysiology of this disease and for the preclinical evaluation of novel therapeutics. This document provides detailed application notes and protocols for the experimental design of angioedema models focusing on the kinin-kallikrein system, a central pathway in bradykinin production. These models are crucial for understanding the roles of key proteins such as C1 esterase inhibitor (C1-INH) and Factor XII (FXII) in disease pathogenesis.
The protocols outlined below describe the use of genetic mouse models, methods for inducing and measuring angioedema-like symptoms, and assays for quantifying key biomarkers. The term "Kki 5" as specified in the query is not a standard nomenclature in the field; therefore, these notes focus on the well-established components of the kinin-kallikrein system, which is central to bradykinin-mediated angioedema.
Key Signaling Pathway: The Kinin-Kallikrein System
The kinin-kallikrein system is a cascade of plasma proteins that, upon activation, leads to the production of the potent vasodilator bradykinin.[1] Dysregulation of this pathway is a hallmark of hereditary and acquired angioedema.[1]
Figure 1. The Kinin-Kallikrein cascade leading to bradykinin production and angioedema.
Experimental Models of Angioedema
C1 Esterase Inhibitor (C1-INH) Deficient Mouse Model
This model mimics hereditary angioedema (HAE) types I and II, which are caused by a deficiency or dysfunction of C1-INH.[2] These mice exhibit a phenotype of increased vascular permeability.[3][4]
Characteristics:
-
Reduced plasma levels of C1-INH.[5]
-
Decreased levels of complement component C4.[5]
-
Increased baseline vascular permeability.[3]
-
Do not typically develop spontaneous swelling but are susceptible to induced angioedema.[5]
Factor XII (FXII) Mutant Mouse Model
This model is relevant for understanding HAE with normal C1-INH, particularly cases linked to gain-of-function mutations in the F12 gene.[6][7] These mutations can lead to excessive FXII activation and subsequent bradykinin production.[8][9]
Characteristics:
-
May have normal C1-INH levels.
-
Exhibit increased contact-mediated autoactivation of FXII.[9]
-
Show increased microvascular leakage upon stimulation.[8]
Experimental Workflow
A typical experimental workflow for evaluating potential therapeutics for angioedema using these mouse models is depicted below.
Figure 2. A generalized experimental workflow for in vivo studies of angioedema.
Detailed Experimental Protocols
Protocol 1: Induction of Paw Edema with Carrageenan
This protocol is used to induce a localized inflammatory edema to assess the efficacy of anti-inflammatory compounds.
Materials:
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Mouse restrainer
-
27-gauge needles and syringes
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the test compound or vehicle control at the appropriate time before carrageenan injection.
-
Measure the baseline paw volume or thickness.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Inject an equal volume of sterile saline into the left hind paw as a control.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after carrageenan injection.
-
Calculate the percentage increase in paw volume or thickness relative to the baseline.
Protocol 2: Measurement of Vascular Permeability (Miles Assay)
The Miles assay is a classic method to quantify vascular permeability in vivo.[10][11]
Materials:
-
Evans blue dye (0.5% or 1% w/v in sterile saline)
-
Permeability-inducing agent (e.g., bradykinin, histamine, or vehicle)
-
Formamide
-
Spectrophotometer
-
Surgical tools for tissue dissection
Procedure:
-
Anesthetize the mouse.
-
Inject 100 µL of Evans blue dye solution intravenously via the tail vein.[11]
-
Allow the dye to circulate for 30 minutes.[11]
-
Intradermally inject 20-50 µL of the permeability-inducing agent at specific sites on the dorsal skin. Inject vehicle control at adjacent sites.
-
After a defined period (e.g., 30 minutes), euthanize the mouse and dissect the skin at the injection sites.
-
Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans blue dye.[12]
-
Measure the absorbance of the formamide extract at 620 nm.[13]
-
Quantify the amount of extravasated dye using a standard curve.
Protocol 3: Quantification of Plasma Bradykinin by ELISA
This protocol outlines the general steps for measuring bradykinin levels in mouse plasma using a competitive ELISA kit.
Materials:
-
Commercially available mouse bradykinin ELISA kit (e.g., Abcam ab136936, Elabscience E-EL-M0202)[14][15][16]
-
Microplate reader
-
Blood collection tubes with appropriate anticoagulants and protease inhibitors
Procedure:
-
Collect blood from mice into tubes containing EDTA and protease inhibitors to prevent ex vivo bradykinin generation or degradation.
-
Centrifuge the blood to obtain plasma and store at -80°C until analysis.
-
Follow the specific instructions provided with the ELISA kit. A general workflow involves:
-
Adding standards and plasma samples to the pre-coated microplate.
-
Adding a biotin-conjugated bradykinin and a specific antibody.
-
Incubating and washing the plate.
-
Adding a streptavidin-HRP conjugate, followed by a substrate solution.
-
Stopping the reaction and measuring the absorbance at 450 nm.[17]
-
-
Calculate the bradykinin concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Measurement of Plasma Kallikrein Activity
This chromogenic assay measures the enzymatic activity of kallikrein in plasma.
Materials:
-
Chromogenic substrate for kallikrein (e.g., S-2302)[18]
-
Tris buffer
-
Microplate reader
-
Plasma samples collected as described in Protocol 3
Procedure:
-
Prepare a reaction mixture containing Tris buffer and the chromogenic substrate.
-
Add a small volume of plasma to the reaction mixture in a microplate well.
-
Incubate at 37°C.
-
Measure the change in absorbance at 405 nm over time, which is proportional to the kallikrein activity.[18][19]
-
Alternatively, the reaction can be stopped with acetic acid and a single endpoint reading can be taken.[19]
Protocol 5: Histopathological Analysis of Subcutaneous Tissue
Histology provides a qualitative assessment of edema and cellular infiltration in the affected tissues.[20][21][22]
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Procedure:
-
Collect skin and underlying subcutaneous tissue from the site of induced edema.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with H&E.
-
Examine the slides under a microscope to assess for:
-
Edema (separation of collagen fibers)
-
Inflammatory cell infiltration (neutrophils, eosinophils, lymphocytes)
-
Vasodilation and vascular congestion
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between different experimental groups.
Table 1: Effect of a Test Compound on Carrageenan-Induced Paw Edema
| Treatment Group | N | Baseline Paw Volume (mL) | Paw Volume at 4h (mL) | % Increase in Edema |
| Vehicle | 8 | 0.15 ± 0.02 | 0.35 ± 0.04 | 133% |
| Test Compound (10 mg/kg) | 8 | 0.16 ± 0.03 | 0.24 ± 0.03 | 50% |
| Dexamethasone (1 mg/kg) | 8 | 0.15 ± 0.02 | 0.20 ± 0.02 | 33% |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |
Table 2: Vascular Permeability in Different Mouse Models
| Mouse Strain | Genotype | Vascular Permeability (µg Evans blue/g tissue) |
| Wild-Type | C1-INH +/+ | 15.2 ± 2.5 |
| C1-INH Deficient | C1-INH +/- | 35.8 ± 4.1 |
| Wild-Type | FXII +/+ | 14.9 ± 3.0 |
| FXII Mutant | FXII T309K/+ | 28.5 ± 3.8 |
| Data are presented as mean ± SEM. *p < 0.05 compared to respective wild-type. |
Table 3: Biomarker Levels in Plasma
| Mouse Strain | Bradykinin (pg/mL) | Kallikrein Activity (U/mL) |
| Wild-Type | 55 ± 8 | 1.2 ± 0.2 |
| C1-INH Deficient | 120 ± 15 | 2.5 ± 0.4 |
| FXII Mutant | 98 ± 12 | 1.9 ± 0.3 |
| Data are presented as mean ± SEM. *p < 0.05 compared to wild-type. |
Conclusion
The experimental models and protocols described in these application notes provide a robust framework for studying bradykinin-mediated angioedema. The use of genetically modified mouse models, in conjunction with standardized methods for inducing and quantifying angioedema-like symptoms, allows for a comprehensive evaluation of disease mechanisms and the efficacy of novel therapeutic interventions. Careful experimental design and data interpretation are crucial for advancing our understanding of this complex disease and for the development of new treatments to improve patient outcomes.
References
- 1. [PDF] Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor. | Semantic Scholar [semanticscholar.org]
- 2. Factor XII and prekallikrein promote microvascular inflammation and psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased vascular permeability in C1 inhibitor–deficient mice mediated by the bradykinin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of circulating C1 inhibitor induces neurovascular impairment, glial cell activation, neuroinflammation, and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Therapy for C1 Esterase Inhibitor Deficiency in a Murine Model of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Activity of Coagulation Factor XII (Hageman Factor) Causes Hereditary Angioedema Type III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Defective glycosylation of coagulation factor XII underlies hereditary angioedema type III [jci.org]
- 9. Defective glycosylation of coagulation factor XII underlies hereditary angioedema type III - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. 2.4. Vascular permeability and Evans blue dye assay [bio-protocol.org]
- 13. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 14. Mouse BK(Bradykinin) ELISA Kit - Elabscience® [elabscience.com]
- 15. abcam.com [abcam.com]
- 16. abcam.com [abcam.com]
- 17. Mouse BK(Bradykinin) ELISA Kit [elkbiotech.com]
- 18. diapharma.com [diapharma.com]
- 19. coachrom.com [coachrom.com]
- 20. researchgate.net [researchgate.net]
- 21. Histopathological changes in the skin and subcutaneous tissues of mouse legs after treatment with hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HC-K Concentration for Cell Viability Assays
Introduction: This technical support guide is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of the hypothetical compound HC-K for cell viability assays. The information provided is based on established methodologies and troubleshooting strategies for novel compound testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for HC-K in a cell viability assay?
A1: For a novel compound like HC-K, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common approach is to perform a 10-point, 3-fold serial dilution starting from a high concentration, such as 10 µM or 100 µM, down to the nanomolar range. This will help in identifying the IC50 (half-maximal inhibitory concentration) of the compound.
Q2: Which cell viability assay is most suitable for testing HC-K?
A2: The choice of assay depends on the suspected mechanism of action of HC-K and the research question. Here’s a comparison of common assays:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[1] | Inexpensive, well-established.[1] | Prone to interference from reducing compounds; requires a solubilization step.[1] |
| Resazurin (alamarBlue®) | Measures metabolic activity via the reduction of resazurin to the fluorescent resorufin.[1] | Highly sensitive, non-toxic to cells, allowing for kinetic studies.[1] | Can be sensitive to changes in pH and can be directly reduced by some compounds.[1] |
| CellTiter-Glo® (ATP Assay) | Measures ATP content as an indicator of viable, metabolically active cells.[1][2][3] | Highly sensitive, fast, and less prone to interference from colored compounds.[1] | It is a lytic assay (endpoint only) and can be more expensive.[1] |
| Trypan Blue Exclusion | Measures membrane integrity; dead cells with compromised membranes take up the dye.[1] | A simple and direct measure of cell death.[1] | Manual counting can be subjective and time-consuming; it does not distinguish between apoptotic and necrotic cells.[1] |
It is often recommended to use at least two different types of assays to confirm the results, for instance, one metabolic assay (like MTT) and one cytotoxicity assay (like Trypan Blue).
Q3: How long should I incubate the cells with HC-K?
A3: The incubation time is a critical parameter and should be optimized. Typical incubation times for initial screening are 24, 48, and 72 hours.[4] The effect of a compound can be time-dependent, so testing multiple time points is crucial to understand its kinetics.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound.
-
Recommended Solution:
-
Ensure the cell suspension is homogenous before and during seeding.
-
To mitigate edge effects, avoid using the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or media.
-
Ensure gentle but thorough mixing after adding the drug by pipetting up and down or using a plate shaker.
-
Problem 2: No significant decrease in cell viability even at high concentrations of HC-K.
-
Possible Cause: The compound may be inactive in the tested cell line, the concentration range may be too low, the incubation time may be too short, or the compound may be unstable.
-
Recommended Solution:
-
Increase the concentration range of HC-K.
-
Increase the incubation time (e.g., up to 72 hours).
-
Confirm the identity and purity of your compound stock.
-
Check the stability of HC-K in the culture medium at 37°C.
-
Consider using a different, potentially more sensitive, cell line.
-
Problem 3: Vehicle control (e.g., DMSO) shows significant cytotoxicity.
-
Possible Cause: The concentration of the vehicle is too high.
-
Recommended Solution:
-
Ensure the final concentration of the vehicle in the culture medium is non-toxic to the cells. For DMSO, this is typically below 0.5%.[5]
-
Run a vehicle control titration to determine the maximum non-toxic concentration for your specific cell line.
-
Problem 4: Inconsistent results between different assay types.
-
Possible Cause: Different assays measure different cellular parameters.[5] For example, an MTT assay measures metabolic activity, which might be affected by HC-K without causing immediate cell death, while a trypan blue assay measures membrane integrity.
-
Recommended Solution:
-
This discrepancy can provide valuable mechanistic insights. For instance, a decrease in the MTT signal without an increase in trypan blue staining might suggest that HC-K has a cytostatic (inhibits proliferation) rather than a cytotoxic (kills cells) effect.
-
Consider using a third, complementary assay, such as an apoptosis assay (e.g., Annexin V staining), to further elucidate the mechanism.
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of HC-K in a complete culture medium. Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include triplicate wells for each concentration and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a specialized solubilizing solution) to each well to dissolve the formazan crystals.[4] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Analysis: Subtract the average absorbance of blank wells (media only) from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of HC-K as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Preparation and Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add a volume of the assay reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells to determine the percent viability.
Visualizations
Assuming HC-K is a novel anti-cancer agent that targets the ERK5 signaling pathway, a pathway known to be involved in cell proliferation and survival, the following diagrams illustrate the potential mechanism and experimental workflow.[6][7][8]
Caption: Hypothetical inhibition of the ERK5 signaling pathway by HC-K.
Caption: A standard experimental workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Kki 5 Instability
Welcome to the technical support center for the novel kinase inhibitor, Kki 5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor appears to lose its cytotoxic effect over several days in my cancer cell line culture. What could be the cause?
A1: This is a common observation and can stem from several factors. The most likely cause is the chemical degradation of this compound in the cell culture medium at 37°C.[1][2] Like many small molecules, this compound can be susceptible to hydrolysis or oxidation in aqueous environments, reducing its effective concentration over time.[3][4][5] Another possibility is that the cancer cells are developing resistance to the inhibitor. To differentiate these possibilities, it is recommended to replenish the medium with freshly prepared this compound every 24 hours. If the cytotoxic effect is restored, inhibitor instability is the primary issue.
Q2: What are the visible signs of this compound degradation or instability in my culture medium?
A2: Instability can manifest as both physical and chemical changes.[6] You might observe a color change in the medium, or the formation of a precipitate or cloudiness, which indicates the compound is falling out of solution.[6][7] Chemically, degradation leads to a loss of potency in your biological assay.[6] The most definitive way to confirm chemical degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can show a decrease in the peak corresponding to this compound and the appearance of new peaks from degradation products.[6]
Q3: How should I prepare and store this compound to ensure maximum stability and activity?
A3: Proper handling and storage are critical. This compound is most stable as a solid powder, which should be stored at -20°C. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO).[1] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1][2] When preparing working solutions, dilute the DMSO stock directly into your pre-warmed (37°C) culture medium. Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[1]
Q4: How often should I replace the medium containing this compound in a long-term experiment?
A4: To counteract the potential degradation of this compound at 37°C and maintain a consistent effective concentration, it is best practice to change the medium and replenish it with freshly diluted this compound every 24 to 48 hours.[1][2] For experiments extending beyond 72 hours, daily media changes are highly recommended.
Q5: Can I prepare a large batch of this compound-containing medium and store it for the duration of my experiment?
A5: This is not recommended. This compound is prone to degradation in aqueous-based culture media, and its stability will decrease over time, even when stored at 4°C.[3][4] To ensure consistent and reproducible results, always prepare fresh working solutions of this compound in your culture medium immediately before use for each media change.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter with this compound instability.
Problem 1: Inconsistent or diminishing biological effect of this compound over time.
-
Possible Cause A: Chemical Degradation. The this compound molecule is degrading in the 37°C incubator environment.
-
Solution: Increase the frequency of media changes to every 24 hours with freshly prepared this compound.[2] To confirm degradation, perform a stability assay as detailed in the Experimental Protocols section.
-
-
Possible Cause B: Suboptimal Stock Solution. The DMSO stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from the solid powder. Ensure the stock is aliquoted and stored at -80°C.[1]
-
-
Possible Cause C: Cellular Resistance. The cell line may be acquiring resistance to this compound.
-
Solution: Validate that the loss of effect is due to instability by running a short-term dose-response curve with freshly prepared this compound. If it is still potent, the issue in the long-term assay is likely instability. If potency is reduced, investigate potential resistance mechanisms.
-
Problem 2: A precipitate forms in the culture medium after adding this compound.
-
Possible Cause A: Exceeded Solubility. The final concentration of this compound exceeds its solubility limit in the aqueous culture medium.
-
Possible Cause B: "Solvent Shock". Adding a highly concentrated DMSO stock directly into a large volume of medium can cause the compound to crash out of solution.[1]
-
Solution: Use a serial dilution method. First, dilute the stock into a small volume of medium, mix thoroughly by pipetting or gentle vortexing, and then add this intermediate dilution to your final culture volume.[1]
-
-
Possible Cause C: Interaction with Media Components. Components in the serum or medium may be causing this compound to precipitate.
-
Solution: Test the solubility of this compound in basal medium versus complete medium (with serum). If precipitation only occurs with serum, consider using a lower serum concentration if your cell line can tolerate it.
-
Data Presentation
Table 1: Stability of this compound (10 µM) Under Various Conditions
The following table summarizes the percentage of intact this compound remaining over time as measured by HPLC analysis. This data illustrates the impact of temperature and media replenishment on inhibitor stability.
| Time (Hours) | Condition A: 37°C, No Media Change | Condition B: 37°C, Media Change every 24h | Condition C: 4°C in Complete Medium |
| 0 | 100% | 100% | 100% |
| 8 | 91% | 91% | 99% |
| 24 | 65% | 100% (replenished) | 96% |
| 48 | 38% | 100% (replenished) | 91% |
| 72 | 21% | 100% (replenished) | 85% |
Visualizations
Caption: A logical workflow for troubleshooting common this compound instability and solubility issues.
Caption: Potential chemical degradation pathways for this compound in aqueous cell culture media.
Caption: A streamlined experimental workflow for quantifying this compound stability over time.
Experimental Protocols
Protocol 1: HPLC-Based Assay for this compound Stability in Culture Medium
This protocol provides a method to quantify the degradation of this compound in your specific cell culture medium over time.[6][8]
Materials:
-
This compound solid powder and DMSO stock solution
-
Your complete cell culture medium (including serum and supplements)
-
Sterile microcentrifuge tubes or a sterile 96-well plate
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Preparation: Prepare a solution of this compound in your complete culture medium at the highest concentration used in your experiments (e.g., 10 µM). Prepare enough volume for all time points to ensure consistency.
-
Incubation: Dispense this solution into sterile, sealed microcentrifuge tubes, one for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).[1]
-
Time Point 0: Immediately take the "T=0" sample and store it at -80°C. This will serve as your 100% reference.
-
Incubation: Place the remaining tubes in a 37°C incubator.
-
Sampling: At each subsequent time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, thaw the samples. If necessary, precipitate proteins by adding an equal volume of cold acetonitrile, centrifuge to pellet debris, and transfer the supernatant for analysis.
-
HPLC Measurement: Inject the samples into the HPLC system. Analyze the peak area of the intact this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.[6]
Protocol 2: Functional Bioassay to Validate this compound Activity
This protocol helps determine if a loss of effect is due to inhibitor degradation or other factors like cellular resistance.
Materials:
-
Your target cancer cell line
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
"Old" this compound-containing medium (supernatant collected from a culture after 48-72 hours of incubation)
-
"Fresh" this compound-containing medium (prepared immediately before the assay)
Methodology:
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to attach overnight.
-
Prepare Treatments:
-
Control: Fresh medium with vehicle (DMSO).
-
Fresh this compound: Fresh medium with the desired concentration of this compound.
-
Old this compound: "Old" medium collected from a long-term experiment.
-
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatments.
-
Incubation: Incubate the plate for a period sufficient to observe a cytotoxic effect with fresh this compound (e.g., 24-48 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.
-
Data Analysis: Compare the cell viability in the "Old this compound" wells to the "Fresh this compound" wells. A significantly higher viability in the "Old this compound" group indicates that the inhibitor has lost its activity over time, confirming chemical instability.
References
Technical Support Center: Off-Target Effects of Kinase Inhibitors in Cellular Models
Disclaimer: The compound "Kki 5" could not be found in publicly available scientific literature. Therefore, this technical support center has been created using the well-characterized multi-kinase inhibitor Sorafenib as an illustrative example to demonstrate the format and depth of information requested. The data and protocols provided are specific to Sorafenib and should be adapted accordingly for your compound of interest.
This guide provides troubleshooting advice and frequently asked questions for researchers encountering potential off-target effects of kinase inhibitors, using Sorafenib as a case study.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor is showing significant cytotoxicity at concentrations where I expect on-target engagement. How can I determine if this is an on-target or off-target effect?
A1: Distinguishing between on-target and off-target toxicity is a critical step. Here are several approaches:
-
Dose-Response Analysis: Conduct a detailed dose-response curve. If the toxicity manifests at concentrations significantly higher than the IC50 for your primary target, it may suggest off-target effects.[1]
-
Rescue Experiments: If the on-target effect is anti-proliferative, try to "rescue" the cells by overexpressing a downstream effector of the target kinase. If the cells still die, the toxicity is likely off-target.
-
Target Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to eliminate the intended target protein. If the inhibitor still induces cell death in these target-negative cells, it confirms the cytotoxic effects are off-target.[2]
-
Control Compounds: Use a structurally similar but biologically inactive analog of your compound. If the inactive analog does not produce the same cytotoxicity, it suggests the effect is due to a specific molecular interaction, though not necessarily the intended one.[1]
Q2: I'm observing the activation of a signaling pathway that shouldn't be affected by my inhibitor. What could be the cause?
A2: Unexpected pathway activation is a known phenomenon with kinase inhibitors and can be due to:
-
Off-Target Kinase Activation: Some inhibitors can paradoxically activate other kinases.[3] For example, at certain concentrations, some BRAF inhibitors can activate the GCN2 kinase.[3]
-
Feedback Loops: Inhibition of a primary pathway can trigger cellular compensatory feedback mechanisms, leading to the activation of alternative signaling routes.
-
Pathway Crosstalk: The inhibited pathway may have a previously uncharacterized interaction with the unexpectedly activated pathway.[1]
To investigate, you can perform a broad kinase screen to identify unintended targets and map the activated pathway using phosphoproteomics or western blotting for key signaling nodes.[1]
Q3: My results with the inhibitor are inconsistent across different cell lines. Why is this happening?
A3: This is a common observation and can be attributed to several factors:
-
Differential Target Expression: The expression level of the intended on-target can vary significantly between cell lines. Quantify target expression via qPCR or western blot in each cell line.[1]
-
Cell-Type Specific Off-Targets: Different cell lines have unique protein expression profiles. An off-target protein that is highly expressed in one cell line but absent in another can lead to disparate phenotypes.[1]
-
Genetic Background: The mutational status of key oncogenes and tumor suppressors (e.g., RAS, p53) can dramatically alter a cell's response to a kinase inhibitor.
-
Drug Transporters: Differences in the expression of drug influx and efflux pumps (like Organic Cation Transporter 1 for Sorafenib) can alter the intracellular concentration of the inhibitor.[4]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
| Observation | Potential Cause | Recommended Action |
| Unexpectedly high cell death at the intended efficacious concentration. | 1. On-target toxicity. 2. Off-target cytotoxic effects.[1] | 1. Perform rescue experiments by overexpressing a downstream effector. 2. Conduct a broad off-target screening (e.g., kinase panel) to identify other affected proteins.[1] 3. Use apoptosis assays (caspase activity, TUNEL) to quantify and characterize the cell death.[1][5] |
| Inhibitor promotes cell proliferation in some cell lines. | 1. Cell-line specific paradoxical activation of a signaling pathway. 2. High expression of specific markers like NANOG has been correlated with resistance and, in some cases, a proliferative response to Sorafenib.[6] | 1. Analyze the expression of markers associated with resistance (e.g., NANOG).[6] 2. Perform RNA-seq or phosphoproteomics to identify the activated pro-proliferative pathways. |
| Decreased T-cell proliferation and function in co-culture experiments. | High concentrations of some kinase inhibitors, like Sorafenib, can have immunosuppressive off-target effects.[7] This can involve the activation of NFAT1 and increased expression of PD-1 on T-cells.[7] | 1. Perform a dose-response experiment to find the optimal concentration that inhibits tumor cells without significantly impacting T-cell viability and function.[7] 2. Analyze PD-1 expression and NFAT1 activity in T-cells exposed to the inhibitor.[7] |
| Development of drug resistance over time in culture. | 1. Upregulation of drug efflux pumps. 2. Decreased expression of drug influx transporters (e.g., OCT1 for Sorafenib).[4] 3. Clonal selection of a resistant subpopulation. | 1. Measure the expression of relevant drug transporters in sensitive vs. resistant cells.[4] 2. Perform a sorafenib uptake assay to check for differences in intracellular drug concentration.[4] 3. Consider combination therapies to overcome resistance mechanisms. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of Sorafenib against its intended on-targets and a selection of known off-targets.
Table 1: Sorafenib Kinase Inhibitory Profile
| Kinase Target | IC50 (nM) | Target Type | Reference |
| Raf-1 | 6 | On-Target (Ser/Thr Kinase) | [8] |
| B-Raf (wild-type) | 22 | On-Target (Ser/Thr Kinase) | [8] |
| B-Raf (V600E) | 38 | On-Target (Ser/Thr Kinase) | [8] |
| VEGFR-1 | 26 | Off-Target (Tyr Kinase) | [8] |
| VEGFR-2 | 90 | Off-Target (Tyr Kinase) | [8][9] |
| VEGFR-3 | 15-20 | Off-Target (Tyr Kinase) | [8][9] |
| PDGFR-β | 57 | Off-Target (Tyr Kinase) | [8][9] |
| c-Kit | 58-68 | Off-Target (Tyr Kinase) | [8][9] |
| Flt-3 | 33-58 | Off-Target (Tyr Kinase) | [8][9] |
| FGFR-1 | 580 | Off-Target (Tyr Kinase) | [8] |
Table 2: Cellular Activity of Sorafenib in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Assay | Endpoint | Value (µM) | Reference |
| PLC/PRF/5 | DNA Fragmentation | EC50 | 7.7 | [10] |
| HepG2 | DNA Fragmentation | EC50 | 2.4 | [10] |
| Multiple HCC lines | MTT Assay | IC50 Range | 2 - 10 | [4] |
| HLF | MTS Assay (serum-free) | Proliferation Inhibition | ~1 | [11] |
| HLF | MTS Assay (with serum) | Proliferation Inhibition | ~3 | [11] |
| HepG2 | Proliferation Assay | IC50 | 5 | [12] |
| HUH7 | Proliferation Assay | IC50 | 6 | [12] |
| HUH7 | Cell Viability | Reduction | 5 | [13] |
| Hep3B | Cell Viability | Reduction | 5 | [13] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK Inhibition
This protocol is used to verify the on-target activity of Sorafenib on the Raf/MEK/ERK pathway.[5][14]
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or PLC/PRF/5) and allow them to adhere overnight. Serum starve the cells for 2-4 hours.
-
Inhibitor Incubation: Treat cells with various concentrations of Sorafenib (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulation (Optional): Add a growth factor like HGF (25 ng/mL) for 10 minutes to stimulate the pathway.[5][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the p-ERK/total ERK ratio indicates pathway inhibition.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This assay measures cell viability and can be used to determine the IC50 of the inhibitor.[11]
-
Cell Seeding: Seed cells (e.g., HLF) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium (with or without serum) containing a serial dilution of the kinase inhibitor (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 using non-linear regression.
Visualizations
Caption: On-target vs. off-target signaling of Sorafenib.
Caption: Workflow for identifying off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Limited sorafenib anticancer effects on primary cultured hepatocellular carcinoma cells with high NANOG expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Sorafenib-Induced Immunosuppression Is Associated with Aberrant NFAT Activation and Expression of PD-1 in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sorafenib-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to prevent degradation of Kki 5 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the Kki-5 peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Understanding Kki-5 Peptide and its Stability
The Kki-5 peptide is a hexapeptide with the amino acid sequence Ser-Val-Gln-Val-Met-Lys (SVQVMK). This sequence corresponds to amino acids 386-391 of bovine kininogen-1. The stability of this peptide is crucial for reliable experimental outcomes. The primary determinants of peptide stability are its amino acid composition, storage conditions, and handling procedures.
The Kki-5 sequence contains a Methionine (Met) residue, which is particularly susceptible to oxidation. It also contains a Glutamine (Gln) residue, which can undergo deamidation. Understanding these potential degradation pathways is the first step in preventing them.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for lyophilized Kki-5 peptide?
A1: For long-term stability, lyophilized Kki-5 peptide should be stored at -20°C or, ideally, at -80°C.[1][2][3] When stored under these conditions in a tightly sealed container, the peptide can be stable for several years.[4] It is also advisable to store the lyophilized powder in a desiccator to protect it from moisture, as some amino acids are hygroscopic.[4]
Q2: How should I handle the lyophilized Kki-5 peptide before use?
A2: Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator.[5][6][7] This prevents condensation from forming inside the vial upon opening, which can introduce moisture and accelerate degradation.[5]
Q3: What is the best way to prepare a stock solution of Kki-5 peptide?
A3: To prepare a stock solution, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. For peptides containing oxidation-prone residues like Methionine, it is recommended to use oxygen-free solvents or buffers.[6][8] After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][5]
Q4: How long can I store the Kki-5 peptide in solution?
A4: The shelf-life of peptides in solution is limited.[4] For short-term storage (up to a week), the solution can be kept at 4°C. For longer-term storage, the aliquoted stock solution should be frozen at -20°C or -80°C.[3][9] However, prolonged storage in solution is generally not recommended.[4]
Q5: What are the primary degradation pathways for the Kki-5 peptide?
A5: Based on its amino acid sequence (Ser-Val-Gln-Val-Met-Lys), the primary degradation pathways for Kki-5 are:
-
Oxidation: The Methionine (Met) residue is highly susceptible to oxidation, which can alter the peptide's structure and function.[1][3]
-
Deamidation: The Glutamine (Gln) residue can undergo deamidation, particularly at neutral to alkaline pH, converting it to a Glutamic acid residue.[3]
-
Hydrolysis: Like all peptides, the peptide bonds in Kki-5 can be hydrolyzed, especially at extreme pH values and elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with the Kki-5 peptide.
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity or inconsistent results. | Peptide degradation due to improper storage or handling. | 1. Verify Storage: Ensure lyophilized peptide is stored at -20°C or -80°C and protected from light and moisture. 2. Review Handling: Confirm that the vial was warmed to room temperature before opening and that single-use aliquots are being used to avoid freeze-thaw cycles. 3. Check Solution Age: If using a stock solution, prepare a fresh one, as peptides in solution have a limited shelf-life. |
| Evidence of oxidation (e.g., from mass spectrometry analysis). | The Methionine (Met) residue in Kki-5 has been oxidized. | 1. Use Degassed Solvents: When preparing solutions, use buffers that have been degassed to remove dissolved oxygen. 2. Inert Gas Overlay: For long-term storage of lyophilized powder, consider purging the vial with an inert gas like argon or nitrogen.[3] 3. Add Antioxidants: In some experimental setups, the addition of antioxidants may be considered, but their compatibility with the assay must be verified. |
| Unexpected change in peptide's net charge or isoelectric point. | Deamidation of the Glutamine (Gln) residue to Glutamic acid. | 1. Control pH: Maintain the pH of the peptide solution between 5 and 6, as deamidation is accelerated at neutral and alkaline pH.[4] 2. Avoid High Temperatures: Perform experimental manipulations at low temperatures (e.g., on ice) whenever possible. |
| Peptide precipitation or aggregation. | Physical instability, often triggered by pH, temperature, or high concentration. | 1. Optimize pH and Ionic Strength: Ensure the buffer conditions are suitable for keeping the peptide in solution. 2. Sonication: Gentle sonication can sometimes help to redissolve aggregates.[5] 3. Lower Concentration: Prepare a more dilute stock solution. |
Quantitative Data Summary
The stability of a peptide is highly dependent on its storage conditions. The following table summarizes the expected stability of peptides under different storage temperatures.
| Storage Condition | Form | Expected Stability |
| Room Temperature | Lyophilized | Days to weeks[7] |
| +4°C | Lyophilized | Short-term (weeks to months)[2] |
| In Solution | Up to one week[3] | |
| -20°C | Lyophilized | Several years[4] |
| In Solution | Months | |
| -80°C | Lyophilized | Several years (optimal for long-term)[1][3] |
| In Solution | Over a year[9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Kki-5 Peptide
Objective: To properly dissolve lyophilized Kki-5 peptide to create a stable stock solution.
Materials:
-
Lyophilized Kki-5 peptide vial
-
Desiccator
-
Sterile, deoxygenated, high-purity water or appropriate buffer (pH 5-6)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Remove the vial of lyophilized Kki-5 from the -20°C or -80°C freezer.
-
Place the unopened vial in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes.[5]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of the appropriate cold, deoxygenated solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking.
-
Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Assessment of Kki-5 Stability by RP-HPLC
Objective: To monitor the degradation of Kki-5 peptide over time under specific experimental conditions.
Materials:
-
Kki-5 peptide solution
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Prepare a sample of Kki-5 peptide under the conditions to be tested (e.g., specific buffer, temperature).
-
At time zero, inject an aliquot of the sample onto the RP-HPLC system.
-
Run a linear gradient of mobile phase B to elute the peptide. A typical gradient might be 5% to 95% B over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Incubate the remaining peptide sample under the test conditions.
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), inject another aliquot and run the same HPLC method.
-
Analyze the chromatograms. Degradation of the Kki-5 peptide will be indicated by a decrease in the area of the main peptide peak and the appearance of new peaks corresponding to degradation products. The percentage of remaining intact peptide can be calculated by comparing the peak area at each time point to the peak area at time zero.
Visualizations
Caption: Major chemical degradation pathways of the Kki-5 peptide.
Caption: Recommended workflow for handling and preparing Kki-5 peptide.
Caption: A logical decision tree for troubleshooting inconsistent results.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Primary structure of bovine plasma high-molecular-weight kininogen. The amino acid sequence of a glycopeptide portion (fragment 1) following the C-terminus ot the bradykinin moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kininogen 1 - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Kki 5
Welcome to the technical support center for Kki 5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo use of this compound, a synthetic peptide with therapeutic potential. Given that peptides often exhibit poor bioavailability, this guide provides troubleshooting advice and frequently asked questions to help you design and execute experiments aimed at improving the systemic exposure of this compound.
Disclaimer: The following information is based on general principles for improving peptide bioavailability. Specific experimental conditions for this compound may require optimization.
Troubleshooting Guide
This guide addresses common issues encountered when working to improve the in vivo bioavailability of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | Enzymatic Degradation: this compound is likely degraded by proteases in the gastrointestinal (GI) tract. | 1. Co-administer with protease inhibitors: Use broad-spectrum protease inhibitors (e.g., aprotinin, bestatin) in the formulation. 2. Chemical Modification: Synthesize this compound analogs with modified peptide bonds or by incorporating D-amino acids to reduce susceptibility to enzymatic cleavage. 3. Encapsulation: Formulate this compound in protective delivery systems like liposomes or polymeric nanoparticles. |
| Poor Permeability: The size and hydrophilic nature of the this compound peptide may limit its absorption across the intestinal epithelium. | 1. Use of Permeation Enhancers: Include excipients in the formulation that transiently open tight junctions (e.g., chitosan, sodium caprate). 2. Lipidation: Covalently attach a lipid moiety to this compound to increase its lipophilicity and facilitate membrane translocation. 3. Cell-Penetrating Peptides (CPPs): Conjugate this compound to a CPP to enhance its cellular uptake. | |
| High variability in plasma concentrations between subjects. | Inconsistent absorption: Differences in GI tract physiology (e.g., pH, transit time) among subjects can lead to variable absorption. | 1. Mucoadhesive Formulations: Develop a formulation that adheres to the intestinal mucosa, prolonging the residence time of this compound at the absorption site. 2. Enteric Coating: Use an enteric-coated delivery system to protect this compound from the acidic environment of the stomach and release it in the more neutral pH of the intestine. |
| Rapid clearance of this compound from circulation after intravenous administration. | Renal Filtration: Peptides with a low molecular weight are often rapidly cleared by the kidneys. | 1. PEGylation: Conjugate polyethylene glycol (PEG) to this compound to increase its hydrodynamic radius and reduce renal clearance, thereby extending its plasma half-life. 2. Binding to Albumin: Modify this compound to enhance its binding to serum albumin, which acts as a carrier and reduces clearance. |
| Precipitation of this compound in the formulation. | Poor Solubility: While this compound is reported to be soluble in water at 1 mg/mL, higher concentrations or changes in pH/buffer composition may lead to precipitation. | 1. pH Optimization: Determine the optimal pH for this compound solubility and stability in your formulation buffer. 2. Use of Solubilizing Agents: Incorporate excipients such as cyclodextrins to improve the solubility of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to the oral bioavailability of a peptide like this compound?
A1: The primary barriers for oral peptide delivery are:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases found in the stomach and small intestine.
-
Poor Permeability: The intestinal epithelium forms a tight barrier that is difficult for large and hydrophilic molecules like peptides to cross.
-
Physicochemical Instability: The varying pH of the gastrointestinal tract can affect the stability and solubility of the peptide.
Q2: What are the most common strategies to improve the oral bioavailability of peptides?
A2: Common strategies can be broadly categorized into:
-
Chemical Modifications:
-
PEGylation: Increases size and half-life.
-
Lipidation: Increases membrane permeability.
-
Amino Acid Substitution: Using non-natural amino acids to increase stability.
-
-
Formulation Approaches:
-
Encapsulation: Using nanoparticles, liposomes, or microemulsions to protect the peptide.
-
Permeation Enhancers: Temporarily increasing the permeability of the intestinal epithelium.
-
Enzyme Inhibitors: Co-administration to reduce enzymatic degradation.
-
Mucoadhesive Systems: To increase residence time at the absorption site.
-
Q3: How can I protect this compound from enzymatic degradation in the GI tract?
A3: You can protect this compound by:
-
Enteric coating: This prevents the release of the peptide in the acidic and protease-rich environment of the stomach.
-
Co-formulating with protease inhibitors: These molecules will competitively inhibit the enzymes that would otherwise degrade this compound.
-
Modifying the peptide structure: Replacing L-amino acids with D-amino acids at susceptible cleavage sites can make the peptide resistant to proteases.
Q4: What in vitro models can I use to screen different formulations for improved this compound permeability?
A4: Caco-2 cell monolayers are a widely used in vitro model to assess the intestinal permeability of drugs. These cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier. Another model is the parallel artificial membrane permeability assay (PAMPA), which can be used for a higher-throughput screening of passive permeability.
Q5: What are the key pharmacokinetic parameters to measure when evaluating the in vivo bioavailability of this compound?
A5: The key pharmacokinetic parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability of different this compound formulations across a Caco-2 cell monolayer.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound formulation to the apical (donor) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Methodology:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
For the IV group, administer a known dose of this compound solution via the tail vein.
-
For the PO group, administer the this compound formulation via oral gavage.
-
Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Sequence | Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 |
| Molecular Formula | C35H55N11O9 |
| Molecular Weight | 773.88 g/mol |
| Water Solubility | 1 mg/mL |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| PEGylation | Increases hydrodynamic size, reduces renal clearance. | Extended half-life, improved stability. | Potential for reduced biological activity, immunogenicity. |
| Lipidation | Increases lipophilicity, enhances membrane permeation. | Improved absorption. | May alter solubility and distribution profile. |
| Permeation Enhancers | Transiently opens tight junctions. | Broad applicability for different peptides. | Potential for local irritation and toxicity. |
| Nanoparticle Encapsulation | Protects from degradation, allows for controlled release. | Improved stability, potential for targeting. | Complex manufacturing process, potential for immunogenicity. |
Visualizations
Caption: Barriers to the oral bioavailability of this compound.
Caption: Strategies to enhance this compound bioavailability.
Caption: Experimental workflow for improving this compound bioavailability.
Technical Support Center: KKI-5 and Plasmin Inhibition Assays
Welcome to the technical support center for KKI-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues encountered during the experimental use of KKI-5, a hypothetical inhibitor targeting the kringle 5 domain of plasmin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues that may arise when KKI-5 does not exhibit the expected inhibitory effect on plasmin activity.
Question 1: Why is KKI-5 not showing any inhibition of plasmin in my assay?
Answer: Several factors, ranging from reagent handling to procedural missteps, can lead to a lack of observed inhibition. Consider the following potential causes and solutions:
-
Incorrect Reagent Preparation or Handling:
-
KKI-5 Degradation: Ensure that KKI-5 has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Inactive Plasmin: The plasmin enzyme may have lost activity. Verify its activity using a positive control (an inhibitor known to work, such as aprotinin) and a negative control (no inhibitor).[1][2]
-
Buffer Temperature: All assay buffers and reagents should be brought to room temperature before use, unless otherwise specified in the protocol.[1][3]
-
-
Assay Conditions:
-
Incorrect Wavelength: For fluorometric or colorimetric assays, confirm that the plate reader is set to the correct excitation and emission wavelengths for the substrate used.[1][3]
-
Inappropriate Plate Type: Use the correct type of microplate for your assay (e.g., black plates for fluorescence, clear plates for colorimetry).[3][4]
-
-
Procedural Errors:
-
Omission of a Step: Carefully review the experimental protocol to ensure no steps were missed, such as pre-incubation of plasmin with KKI-5 before substrate addition.[1]
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of KKI-5, plasmin, or substrate. Ensure pipettes are calibrated and use proper pipetting techniques.[4]
-
Question 2: The level of plasmin inhibition by KKI-5 is lower than expected. What could be the reason?
Answer: Suboptimal inhibition can be due to a variety of factors related to the assay components and their interactions.
-
Substrate Competition: If the concentration of the chromogenic or fluorogenic substrate is too high, it may outcompete KKI-5 for binding to plasmin, especially if KKI-5 is a competitive inhibitor. Consider performing a substrate titration to determine the optimal concentration.
-
Presence of Interfering Substances: Certain components in your sample preparation may interfere with the assay. Substances like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of some detergents can affect enzyme activity.[4]
-
Incorrect Incubation Times: Ensure that the pre-incubation of plasmin with KKI-5 is sufficiently long to allow for binding to occur before the addition of the substrate.[2] Also, the kinetic read time for the substrate conversion should be within the linear range.[1]
Question 3: I am observing erratic and inconsistent results between wells. What are the likely causes?
Answer: Inconsistent results often point to issues with the assay setup and execution.
-
Inadequate Mixing: Ensure thorough mixing of reagents in each well without introducing bubbles.[3] Prepare a master mix for the reaction to ensure consistency across all wells.[2]
-
Well-to-Well Contamination: Be careful to change pipette tips between additions of different reagents and samples to avoid cross-contamination.[3]
-
Temperature Gradients: Avoid temperature fluctuations across the microplate during incubation. Ensure the plate is incubated in a stable temperature environment.[3]
-
Sample Homogenization: If you are using complex biological samples, ensure they are properly homogenized to have a uniform concentration of components.[4]
Quantitative Data Summary
The following table summarizes hypothetical inhibitory data for KKI-5 and a common plasmin inhibitor, Aprotinin, for comparative purposes.
| Inhibitor | Target | Assay Type | IC50 | Ki |
| KKI-5 (Hypothetical) | Plasmin (Kringle 5 Domain) | Fluorometric | 50 nM | 25 nM |
| Aprotinin | Plasmin (Active Site) | Fluorometric | 1-5 nM | <1 nM |
Experimental Protocols
Protocol 1: Fluorometric Plasmin Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory activity of KKI-5 against plasmin using a synthetic fluorogenic substrate.
Materials:
-
KKI-5
-
Human Plasmin
-
Fluorogenic Plasmin Substrate (e.g., AMC-based peptide)
-
Plasmin Assay Buffer
-
Positive Control Inhibitor (e.g., Aprotinin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of KKI-5 in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of KKI-5 in Plasmin Assay Buffer to achieve a range of desired concentrations.
-
Dilute human plasmin to the working concentration in cold Plasmin Assay Buffer.
-
Prepare the fluorogenic substrate at the recommended concentration in Plasmin Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of the diluted KKI-5 solutions to the appropriate wells of the 96-well plate.
-
For the positive control, add 10 µL of a known plasmin inhibitor (e.g., Aprotinin).
-
For the negative control (no inhibition), add 10 µL of Plasmin Assay Buffer.
-
Add 80 µL of the diluted plasmin solution to all wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 15 minutes to allow KKI-5 to bind to plasmin.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each KKI-5 concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the KKI-5 concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of plasmin activation and inhibition by KKI-5.
Experimental Workflow for Plasmin Inhibition Assay
Caption: Workflow for a fluorometric plasmin inhibition assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting failed plasmin inhibition.
References
- 1. Ligand interactions with the kringle 5 domain of plasminogen. A study by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasminogen binding sites in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that the conformation of unliganded human plasminogen is maintained via an intramolecular interaction between the lysine-binding site of kringle 5 and the N-terminal peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Kki 5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Kki 5.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its mechanism of action?
A1: Synthetic this compound is a serine protease inhibitor.[1][2] Its primary mechanism of action involves the inhibition of kallikrein and plasmin.[1][2] By inhibiting these proteases, this compound can alter membrane potential and increase intracellular calcium levels, which leads to the inhibition of cell proliferation in various cancer cell lines.[1][2] This activity suggests potential therapeutic benefits in cancer treatment and for conditions like angioedema.[1][2]
Q2: Why is batch-to-batch variability a significant concern for synthetic peptides like this compound?
Q3: What are the common consequences of using a variable batch of synthetic this compound?
A3: Using a variable batch of this compound can lead to a range of issues in experimental settings, including:
-
Inconsistent Biological Activity: Variations in purity and the presence of impurities can alter the observed efficacy of this compound in biological assays.[6]
-
Unexpected Side Effects: Uncharacterized impurities could have off-target biological effects, leading to erroneous interpretations of the peptide's function.
-
Challenges in Data Interpretation: Batch-to-batch variability can introduce significant noise into datasets, complicating data analysis and interpretation.
Q4: What are the critical quality attributes to consider when evaluating a new batch of synthetic this compound?
A4: To ensure consistency and reliability, each new batch of synthetic this compound should be assessed for several critical quality attributes. From an analytical perspective, these include the verification of the amino acid sequence and molecular weight.[3] A detailed assessment of purity is also crucial.[3] Key analytical techniques for these assessments are High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and Mass Spectrometry (MS) for identity confirmation.[7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to batch-to-batch variability of synthetic this compound.
| Problem | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity | 1. Low Peptide Purity: The percentage of the full-length, correct this compound peptide is lower than specified.[6] 2. Presence of Inactive Impurities: The batch may contain truncated or modified peptide sequences that are not biologically active.[5][6] 3. Incorrect Peptide Concentration: Inaccurate determination of the net peptide content can lead to errors in dosing.[9] 4. Peptide Degradation: Improper storage or handling can lead to the breakdown of the peptide.[9] | 1. Verify Purity: Perform analytical HPLC to determine the purity of the batch. 2. Confirm Identity: Use Mass Spectrometry (MS) to confirm the molecular weight of the peptide.[7] For definitive sequence confirmation, MS/MS sequencing can be employed.[7] 3. Quantify Net Peptide Content: Use amino acid analysis or a quantitative HPLC method with a known standard to determine the exact amount of active peptide. 4. Review Storage and Handling: Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C) and protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.[9] |
| Inconsistent solubility between batches | 1. Different Counter-ions: The type and amount of counter-ions (e.g., TFA) can vary between batches, affecting solubility.[4][9] 2. Variations in Lyophilization: Differences in the lyophilization process can result in a powder that is more or less difficult to dissolve. 3. Hydrophobicity: The intrinsic properties of the this compound peptide may make it prone to aggregation.[3] | 1. Check Certificate of Analysis (CoA): Review the CoA for information on the counter-ion content. Consider ion-exchange to a more suitable counter-ion if necessary. 2. Optimize Dissolution Protocol: Test different solvents and pH conditions to find the optimal dissolution method for each batch. It is recommended to test the solubility on a small aliquot first.[10] 3. Use Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution. |
| Unexpected or off-target effects in assays | 1. Presence of Biologically Active Impurities: Synthesis byproducts or residual reagents may have their own biological effects.[6] 2. Endotoxin Contamination: Contamination with endotoxins (lipopolysaccharides) from bacteria can trigger immune responses in cell-based assays.[9] | 1. Detailed Impurity Profiling: Use high-resolution HPLC and MS to identify and characterize impurities. 2. Endotoxin Testing: Perform a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels. If high, consider using endotoxin removal columns or purchasing endotoxin-free grade peptide.[9] |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a synthetic this compound batch and identify potential impurities.
Materials:
-
Synthetic this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in ACN.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized for this compound.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound by expressing the area of the main peak as a percentage of the total area of all peaks.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic this compound peptide.
Materials:
-
Synthetic this compound sample
-
Solvent for dissolution (e.g., 50% acetonitrile in water with 0.1% formic acid)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Method:
-
Sample Preparation:
-
Dissolve a small amount of this compound in the chosen solvent to a final concentration of approximately 10-100 pmol/µL.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in the appropriate mass range for this compound.
-
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of this compound. The observed mass should be within the expected mass accuracy of the instrument.
-
Visualizations
Caption: Simplified signaling pathway of this compound as a serine protease inhibitor.
Caption: Recommended workflow for quality control of new synthetic this compound batches.
References
- 1. This compound|CAS 97145-43-2|DC Chemicals [dcchemicals.com]
- 2. This compound | inhibitor/agonist | CAS 97145-43-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 4. polypeptide.com [polypeptide.com]
- 5. benchchem.com [benchchem.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Quality control of synthetic peptides [innovagen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of Investigational Compounds
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide general strategies for minimizing the cytotoxicity of investigational compounds, referred to herein as "Kki 5". As there is no publicly available information on the specific cytotoxic profile of this compound, the recommendations provided are based on established principles of in vitro toxicology and cell culture. Researchers should adapt these guidelines based on their own experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures when treated with this compound. What are the initial troubleshooting steps?
A1: When encountering high cytotoxicity with a new compound, a systematic approach is crucial. Begin by confirming the fundamental aspects of your experimental setup. This includes verifying the final concentration of this compound and its solvent (e.g., DMSO) in the culture medium. It is also critical to ensure the health and viability of your cells before initiating treatment. Key initial steps include performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.
Q2: How can we reduce the cytotoxic effects of this compound without compromising its intended biological activity?
A2: Mitigating cytotoxicity while preserving the desired biological effect is a common challenge in drug development. Several strategies can be employed:
-
Optimize Concentration and Exposure Time: The most direct approach is to lower the concentration of this compound and reduce the incubation period.
-
Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death.
-
Adjust Serum Concentration: The amount of serum in your culture medium can influence the availability and cytotoxicity of a compound. Experimenting with different serum percentages may be beneficial.
Q3: Could the solvent for this compound be contributing to the observed cell death?
A3: Absolutely. The solvent itself, commonly DMSO, can be toxic to cells, particularly at higher concentrations (typically >0.5%). It is essential to run a vehicle control experiment, treating cells with the solvent at the same concentrations used to deliver this compound to determine if the solvent is a contributing factor to the observed cytotoxicity.
Q4: Our cytotoxicity results with this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can arise from several sources of experimental variability:
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media composition for all experiments.
-
Compound Stability: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
-
Assay Performance: Verify that the cytotoxicity assay being used is robust and has a low coefficient of variation.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed Across All Tested Concentrations
If significant cell death is observed even at the lowest concentrations of this compound, this may suggest a general cytotoxic effect or an experimental artifact.
| Possible Cause | Recommended Solution | Expected Outcome |
| Incorrect Compound Concentration | Verify calculations and perform a new serial dilution to create a fresh dose-response curve. | Identification of a non-toxic or minimally toxic concentration range. |
| Solvent Toxicity | Run a vehicle control experiment with the solvent at the same dilutions used for this compound. | Determine if the solvent is contributing to cell death. |
| Compound Instability/Degradation | Prepare fresh stock solutions for each experiment. Ensure proper storage, protected from light and temperature fluctuations. | Consistent experimental results with a fresh aliquot of the compound. |
| High Cell Line Sensitivity | Test this compound on a different, more robust cell line to compare toxicity profiles. | Understanding if the cytotoxicity is cell-type specific. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma) and test a fresh batch of cells. | Elimination of contamination as a source of cell death. |
Guide 2: Investigating the Mechanism of this compound-Induced Cytotoxicity
Understanding the pathway of cell death can inform strategies for mitigation.
| Experimental Approach | Objective | Interpretation of Results |
| Co-treatment with Caspase Inhibitor | To determine if apoptosis is the primary cell death pathway. | A significant increase in cell viability in the presence of the inhibitor suggests apoptosis is a major contributor. |
| Co-treatment with Antioxidant | To assess the role of oxidative stress in this compound-induced cytotoxicity. | A rescue from cytotoxicity in the co-treated wells indicates the involvement of reactive oxygen species (ROS). |
| LDH Release Assay | To measure membrane integrity and detect necrosis. | An increase in LDH release suggests a necrotic or late apoptotic mechanism of cell death. |
| Mitochondrial Membrane Potential Assay | To evaluate mitochondrial health. | A decrease in mitochondrial membrane potential is an early indicator of apoptosis. |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assessment (MTT Assay)
This protocol provides a general method for determining the cytotoxic effect of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Co-incubation with a Pan-Caspase Inhibitor
This protocol helps to determine if apoptosis is a primary mechanism of this compound-induced cell death.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time.
-
Controls: Include wells with this compound alone, the inhibitor alone, and the vehicle.
-
Analysis: Assess cell viability using an appropriate method (e.g., MTT assay). A significant increase in viability in the co-treated wells suggests apoptosis is a major contributor to cytotoxicity.
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: A potential signaling pathway for this compound-induced apoptosis via oxidative stress.
Technical Support Center: Overcoming Resistance to BRAF Inhibitors (Featuring Vemurafenib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the BRAF inhibitor Vemurafenib in cancer cell lines.
FAQs: Understanding and Overcoming Vemurafenib Resistance
This section addresses common questions regarding Vemurafenib resistance.
What is Vemurafenib and how does it work?
Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF protein kinase.[1] It is specifically designed to target the BRAF V600E mutation, which is present in approximately 50% of melanomas.[1][2] This mutation leads to constitutive activation of the BRAF protein, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), driving uncontrolled cell proliferation and survival.[2][3] Vemurafenib works by binding to the ATP-binding site of the mutated BRAF V600E protein, inhibiting its activity and blocking downstream signaling in the MAPK pathway.[4]
What are the primary mechanisms of acquired resistance to Vemurafenib?
Acquired resistance to Vemurafenib is a significant clinical challenge and typically emerges through two main strategies:
-
Reactivation of the MAPK Pathway: Cancer cells can develop mechanisms to reactivate the MAPK pathway despite the presence of Vemurafenib. This can occur through:
-
Secondary Mutations: Activating mutations in downstream components of the pathway, such as NRAS or MEK1.[3][5]
-
BRAF Alterations: Amplification of the BRAF V600E gene or expression of alternative splice variants of BRAF V600E that can dimerize and signal in a Vemurafenib-resistant manner.[2][5]
-
Upregulation of Other Kinases: Increased expression of other kinases like CRAF or COT (MAP3K8) that can activate MEK independently of BRAF.[3][5]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the blocked MAPK pathway. The most common bypass pathway is the PI3K/AKT pathway.[6][7] This can be triggered by:
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as PDGFRβ, IGF-1R, and EGFR, which can activate both the PI3K/AKT and MAPK pathways.[3][5][6]
-
Loss of Tumor Suppressors: Loss of function of tumor suppressors like PTEN, which normally inhibits the PI3K/AKT pathway.[3]
-
What are the observable phenotypic changes in Vemurafenib-resistant cell lines?
Vemurafenib-resistant melanoma cell lines often exhibit a more invasive and migratory phenotype compared to their sensitive parental counterparts.[6] This is often associated with changes in the expression of cytoskeletal regulators and extracellular matrix metalloproteases.[6]
How can resistance to Vemurafenib be overcome?
The primary strategy to overcome Vemurafenib resistance is through combination therapy. The most successful approach to date is the combination of a BRAF inhibitor with a MEK inhibitor.[8]
-
BRAF and MEK Inhibitor Combination: Combining Vemurafenib with a MEK inhibitor, such as Cobimetinib, has been shown to be more effective than Vemurafenib alone.[1][9][10] This dual blockade of the MAPK pathway at two different points can prevent or delay the development of resistance.[10] This combination has been shown to increase progression-free survival in patients.[9][10][11]
Other potential combination strategies under investigation include:
-
Targeting Bypass Pathways: Combining Vemurafenib with inhibitors of the PI3K/AKT pathway.
-
Inhibiting Chaperone Proteins: Using HSP90 inhibitors, as many of the signaling proteins involved in resistance are "clients" of HSP90.[12]
-
Immunotherapy: Combining Vemurafenib with immunotherapies like adoptive T-cell therapy.[13]
Troubleshooting Guide: Vemurafenib Resistance in Cell Lines
This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with Vemurafenib.
| Issue | Potential Cause | Suggested Solution |
| Decreased sensitivity to Vemurafenib (Increased IC50) | Development of acquired resistance through MAPK pathway reactivation or bypass pathway activation. | 1. Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50. 2. Analyze Signaling Pathways: Use Western blotting to check for reactivation of p-ERK and activation of p-AKT. 3. Test Combination Therapy: Treat resistant cells with a combination of Vemurafenib and a MEK inhibitor (e.g., Cobimetinib) or a PI3K inhibitor. |
| Continued proliferation despite Vemurafenib treatment | Intrinsic resistance or rapid development of acquired resistance. | 1. Sequence for BRAF V600E: Confirm the presence of the target mutation. 2. Investigate other mutations: Check for pre-existing mutations in NRAS or loss of PTEN. 3. Evaluate Combination Therapies: Test the efficacy of upfront combination therapies. |
| Increased cell migration and invasion | Phenotypic switching associated with resistance. | 1. Assess Invasive Capacity: Use transwell migration or invasion assays to quantify the phenotype. 2. Investigate EMT Markers: Analyze the expression of epithelial-mesenchymal transition (EMT) markers. 3. Target Invasion Pathways: Consider inhibitors of pathways known to promote invasion, such as the TGF-β pathway.[14] |
Quantitative Data Summary
Table 1: IC50 Values of Vemurafenib in Parental and Resistant Melanoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase |
| A375 | ~0.1 | ~2.2 | ~22-fold[14] |
| M14 | ~0.2 | ~2.4 | ~12-fold[14] |
| SK-MEL-28 | ~0.05 | ~3.3 | ~66-fold[14] |
| UACC62 | ~0.08 | ~6.9 | ~86-fold[14] |
Table 2: Efficacy of Vemurafenib and Cobimetinib Combination Therapy
| Treatment | Median Progression-Free Survival | Objective Response Rate |
| Vemurafenib alone | 7.2 months[9][11] | 45%[10] |
| Vemurafenib + Cobimetinib | 12.3 months[11] | 68%[10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Vemurafenib and to calculate the IC50 value.
Materials:
-
Vemurafenib-sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Vemurafenib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Vemurafenib in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of Vemurafenib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16][17]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for MAPK Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
Materials:
-
Cell lysates from Vemurafenib-treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[18]
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody for a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[18][19]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 and the loading control to normalize the results.
Visualizations
Caption: Vemurafenib targets mutant BRAF in the MAPK pathway.
Caption: Mechanisms of resistance to Vemurafenib.
Caption: Workflow for studying Vemurafenib resistance.
References
- 1. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 2. Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAFV600E-Specific Inhibitor) [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 7. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Approves New Targeted Therapy Combination (Vemurafenib and Cobimetinib) to Treat Advanced Melanoma – Melanoma Research Foundation [melanoma.org]
- 10. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. T cell therapy in combination with Vemurafenib in BRAF mutated metastatic melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Tissue Kallikrein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various tissue kallikrein (KLK1) inhibitors, with a focus on Kki-5 and other notable synthetic and natural compounds. The information is supported by available experimental data to aid in research and development efforts targeting the kallikrein-kinin system.
Overview of Kki-5
Comparative Efficacy of Tissue Kallikrein Inhibitors
To provide a quantitative comparison, this guide summarizes the efficacy of several other synthetic and natural inhibitors of tissue kallikrein and related kallikrein-related peptidases (KLKs) for which experimental data is available.
Table 1: Quantitative Comparison of Tissue Kallikrein Inhibitor Efficacy
| Inhibitor | Type | Target Kallikrein | Efficacy (IC50/K | Source Reference Type |
| Synthetic Inhibitors | ||||
| CH-2856 | Small Molecule | Tissue Kallikrein | Potent (exact value not specified) | Scientific Publication |
| Analogue 6 (SFTI-1 variant) | Bicyclic Peptide | KLK5 | K | Scientific Publication |
| Natural Inhibitors | ||||
| Zinc (Zn²⁺) | Metal Ion | KLK2 | K | Scientific Publication[2] |
| KLK5 | IC50 < 12 nM | Scientific Publication[2] | ||
| KLK14 | IC50 = 12 nM | Scientific Publication[2] | ||
| Aprotinin (BPTI) | Polypeptide | Tissue Kallikrein | Potent (exact value not specified) | Review Article |
| Kallistatin | Serpin | Tissue Kallikrein | Potent (exact value not specified) | Review Article |
Experimental Protocols
Enzymatic Assay for Tissue Kallikrein Inhibition
The following is a generalized protocol for determining the inhibitory activity of a compound against tissue kallikrein. Specific parameters may vary based on the inhibitor and the laboratory setup.
1. Materials and Reagents:
- Purified human tissue kallikrein (KLK1)
- Fluorogenic or chromogenic substrate (e.g., D-Val-Leu-Arg-pNA)
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Test inhibitor compound
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
- Serially dilute the inhibitor stock solution to obtain a range of concentrations.
- In a 96-well plate, add a fixed concentration of tissue kallikrein to each well.
- Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
- Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
- Plot the enzyme activity against the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This is typically done using non-linear regression analysis.
Visualizing Key Pathways and Workflows
Tissue Kallikrein Signaling Pathway
The following diagram illustrates a key signaling pathway initiated by tissue kallikrein. Tissue kallikrein can cleave and activate Protease-Activated Receptors (PARs), such as PAR-1 and PAR-2. This activation leads to downstream signaling cascades, including the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which can promote cellular responses like migration and proliferation.
References
Validating the Anticancer Activity of QKI-5 in Xenograft Models: A Comparison Guide
This guide provides a comparative analysis of the anticancer agent QKI-5 (Quaking-5) against the standard-of-care chemotherapy, Cisplatin, in preclinical xenograft models of Non-Small Cell Lung Cancer (NSCLC). The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of QKI-5 based on available experimental data. The content herein is based on the assumption that the user's query for "Kki 5" was a typographical error and refers to the RNA-binding protein QKI-5, which has documented anticancer activities.
Performance Comparison in NSCLC Xenograft Models
The following tables summarize the quantitative data from studies evaluating the in vivo efficacy of QKI-5 and Cisplatin in NSCLC xenograft models.
Table 1: Efficacy of QKI-5 Overexpression in NSCLC Xenograft Model
| Parameter | Control Group (Empty Vector) | QKI-5 Overexpression Group | Statistical Significance | Reference |
| Tumor Incidence | 100% (10/10 mice) | 30% (3/10 mice) | Not specified | [1] |
| Tumor Volume (mm³) | Significantly higher | Significantly lower | p < 0.01 | [1] |
| Tumor Growth | Progressive | Inhibited | p < 0.05 | [2] |
Data is derived from studies using A549 human NSCLC cells subcutaneously injected into nude mice.[1][2]
Table 2: Efficacy of Cisplatin in SCLC Xenograft Model
| Parameter | Vehicle Control | Cisplatin (3.0 mg/kg) | Statistical Significance | Reference |
| Tumor Growth | Progressive | Growth Inhibition | Not specified | [3][4] |
| Tumor Response | No response | Tumor growth delay | Not specified | [5] |
Data is derived from a study using H526 human Small Cell Lung Cancer (SCLC) xenografts in mice.[3][4] While not NSCLC, it represents a standard lung cancer model for cisplatin evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and critical evaluation.
QKI-5 Xenograft Model Protocol
-
Cell Line and Culture: Human NSCLC cell lines (e.g., A549, H1299) are cultured in appropriate media. Cells are stably transfected with either an empty vector (control) or a vector overexpressing FLAG-tagged QKI-5.[1][6]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used. All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.[1]
-
Tumor Cell Inoculation: A suspension of 2 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of sterile PBS or serum-free medium is injected subcutaneously into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals (e.g., every 2-7 days) using calipers. The volume is calculated using the formula: (Length × Width²) / 2.[1]
-
Endpoint and Analysis: The experiment is terminated after a predefined period (e.g., 6 weeks) or when tumors in the control group reach a specific size.[1] Tumors are then excised, weighed, and may be used for further analysis like qRT-PCR or immunohistochemistry to confirm QKI-5 expression.[2]
Cisplatin Xenograft Model Protocol
-
Animal Model and Tumor Establishment: Patient-derived xenografts (PDXs) or established cell lines (e.g., H526 SCLC) are implanted subcutaneously in immunocompromised mice (e.g., NOD/SCID).[3][7]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: Cisplatin is administered intraperitoneally (i.p.). A common dosing regimen is 3.0 mg/kg.[3][4] In some studies, a pre-treatment with a lower dose (e.g., 1.5 mg/kg) is used to induce resistance.[3][4]
-
Tumor Response Measurement: Tumor volumes are measured regularly to assess the response to treatment. Parameters such as tumor growth delay and optimal growth inhibition are calculated.[5]
-
Endpoint: The study concludes when tumors reach a predetermined size or at a specific time point, after which tumors are harvested for further analysis.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the molecular mechanisms and experimental processes described.
Caption: The miR-31/QKI-5 signaling axis in NSCLC.[2]
Caption: General experimental workflow for a xenograft study.
Mechanism of Action
QKI-5: As an RNA-binding protein, QKI-5 functions as a tumor suppressor in NSCLC.[8] Its overexpression has been shown to induce cell cycle arrest at the G0/G1 phase.[2] This is achieved by upregulating the cyclin-dependent kinase inhibitor p21 and downregulating the expression of cyclin D1, CDK4, and CDK6.[2] Furthermore, studies have indicated that the microRNA miR-31 directly targets and inhibits QKI-5, and the expression of miR-31 is inversely correlated with QKI-5 levels in NSCLC tissues.[2] Therefore, the miR-31/QKI-5 axis is a critical pathway in the progression of NSCLC.[2] Other reported mechanisms include the regulation of alternative splicing of genes like NUMB to inhibit the Notch signaling pathway.[1]
Cisplatin: Cisplatin is a platinum-based chemotherapy drug that exerts its anticancer effects by forming DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis (programmed cell death) in cancer cells. It is a cornerstone of treatment for various cancers, including lung cancer.[9]
References
- 1. The RNA-Binding Protein QKI Suppresses Cancer-Associated Aberrant Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR‐31/QKI‐5 axis facilitates cell cycle progression of non‐small‐cell lung cancer cells by interacting and regulating p21 and CDK4/6 expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 4. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA‑binding protein quaking 5 inhibits the progression of non‑small cell lung cancer by upregulating netrin‑4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptide-Based Inhibitors Targeting Thrombin, Kinases, and Protein-Protein Interactions
Introduction
Peptide-based inhibitors have emerged as a promising class of therapeutic agents due to their high specificity, potency, and ability to target challenging protein surfaces that are often intractable for small molecules.[1][2] This guide provides a comparative overview of several peptide-based inhibitors directed against different classes of protein targets: the serine protease thrombin, protein kinases, and protein-protein interactions (PPIs). While this report was initially intended to focus on a specific inhibitor designated "Kki 5," a comprehensive search of publicly available scientific literature and databases did not yield any information on a molecule with this name. Therefore, this guide has been adapted to present a comparative study of other well-documented peptide-based inhibitors to serve as a valuable resource for researchers, scientists, and professionals in drug development. The inhibitors discussed herein are selected to represent the diversity of peptide scaffolds and their therapeutic applications.
This guide summarizes key quantitative data for a selection of inhibitors, details the experimental protocols used for their characterization, and provides visual representations of a relevant signaling pathway and a general experimental workflow.
Data Presentation: Quantitative Comparison of Peptide-Based Inhibitors
The following table summarizes the inhibitory activities of various peptide-based inhibitors against their respective targets. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are crucial indicators of an inhibitor's potency.
| Inhibitor Name/Type | Target | Inhibition Metric | Value (µM) | Peptide Type/Sequence (if available) |
| Peptide P13 | Thrombin | IC50 | 115 | Linear (N-RGDAGFAGDDAPR) |
| Ki | 106 | |||
| Peptide AEGYA (P1) | Thrombin | IC50 | 0.53 | Linear (AEGYA) |
| Cyclic Peptide [WR]9 | c-Src Kinase | IC50 | 0.21 | Cyclic |
| Pseudosubstrate-based Peptide | p60c-Src Kinase | IC50 | 0.6 | Linear |
| Stapled Peptide hACE2_21-55 | SARS-CoV-2 Spike / hACE2 PPI | IC50 | 3.6 | Stapled Peptide |
| K_D_ | 2.1 |
Table 1: Comparative inhibitory activities of selected peptide-based inhibitors. Data sourced from publicly available research.[3][4][5][6][7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments commonly used in the characterization of peptide-based inhibitors.
Determination of IC50 by Enzymatic Assay (General Protocol)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a peptide inhibitor against a target enzyme (e.g., a protease or kinase).
Principle: The enzymatic activity is measured in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor that reduces the enzyme's activity by 50%. The activity is often monitored by the cleavage of a chromogenic or fluorogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the peptide inhibitor, typically in DMSO or an appropriate buffer.
-
Prepare a stock solution of the enzyme's substrate (e.g., a chromogenic p-nitroanilide substrate for proteases or a fluorescently labeled peptide for kinases).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of the enzyme to each well.
-
Add serial dilutions of the peptide inhibitor to the wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.[9][10][11]
-
Binding Analysis by Fluorescence Polarization (FP)
Principle: FP is used to measure the binding affinity between a fluorescently labeled peptide and its target protein.[12][13] When a small fluorescent peptide binds to a larger protein, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light upon excitation with polarized light.[14] A competitive FP assay can be used to determine the IC50 of an unlabeled inhibitor that displaces the fluorescent peptide.
Protocol:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled version of the peptide that binds to the target protein.
-
Prepare stock solutions of the target protein, the fluorescently labeled peptide, and the unlabeled inhibitor peptide in an appropriate assay buffer.
-
-
Assay Procedure (Competition Assay):
-
In a black, low-binding 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled peptide.[15]
-
Add serial dilutions of the unlabeled inhibitor peptide to the wells.
-
Include controls for the free fluorescent peptide (minimum polarization) and the fluorescent peptide bound to the protein without inhibitor (maximum polarization).[15]
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of displacement of the fluorescent peptide for each inhibitor concentration.
-
Plot the percentage of displacement against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value.[9]
-
Kinetic and Affinity Analysis by Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time interactions between a ligand (e.g., the target protein) immobilized on a sensor chip and an analyte (e.g., the peptide inhibitor) in solution.[16][17] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Protocol:
-
Immobilization of the Ligand:
-
The target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using a standard coupling chemistry, such as amine coupling.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Serial dilutions of the peptide inhibitor (analyte) are injected over the sensor surface at a constant flow rate.
-
The association of the peptide to the immobilized protein is monitored in real-time.
-
After the injection, the running buffer is flowed over the surface again to monitor the dissociation of the peptide-protein complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR response versus time) are corrected for any non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation phases of the sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.[16]
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.[16]
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and inhibition kinetics of peptide P13 as thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering peptide inhibitors of thrombin as a strategy for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. holublab.com [holublab.com]
- 7. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Peptide competition assays and IC50 determination [bio-protocol.org]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. rsc.org [rsc.org]
- 16. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of Kki 5 Cross-reactivity with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the serine protease inhibitor Kki 5, focusing on its cross-reactivity with other key serine proteases. Due to the highly conserved nature of the active site among serine proteases, understanding the selectivity of an inhibitor is crucial for predicting its biological effects and potential off-target interactions. This compound, a synthetic peptide with the sequence Ac-PFRSVQ-NH2, is a known inhibitor of tissue kallikrein and plasmin. This document summarizes the available data on its inhibitory activity and provides detailed experimental protocols for assessing its cross-reactivity.
Data Presentation: Inhibitor Specificity
Quantitative data on the cross-reactivity of this compound against a broad spectrum of serine proteases is not extensively available in the current literature. The primary targets of this compound have been identified as tissue kallikrein and, to some extent, plasmin. The table below summarizes the known inhibitory activities. Further research is required to determine the inhibition constants (Ki) or IC50 values for other common serine proteases such as trypsin, chymotrypsin, and elastase.
| Target Serine Protease | This compound Inhibition Data (Ki or IC50) | Reference |
| Tissue Kallikrein | Potent Inhibitor (Specific values not publicly available) | [1] |
| Plasmin | Inhibitor (Specific values not publicly available) | [1] |
| Trypsin | Data Not Available | |
| Chymotrypsin | Data Not Available | |
| Elastase | Data Not Available |
Experimental Protocols
To assess the cross-reactivity of this compound against other serine proteases, a standardized in vitro enzyme inhibition assay can be employed. The following protocol provides a general framework for determining the inhibitory potency of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of this compound against a panel of serine proteases (e.g., trypsin, chymotrypsin, elastase).
Materials:
-
Purified serine proteases (e.g., human neutrophil elastase, bovine pancreatic trypsin, bovine pancreatic chymotrypsin)
-
This compound (Ac-PFRSVQ-NH2) stock solution (in an appropriate solvent, e.g., DMSO or water)
-
Fluorogenic or chromogenic substrate specific for each protease (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for elastase)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
96-well microplates (black or clear, depending on the substrate)
-
Microplate reader capable of measuring fluorescence or absorbance
-
Pipettes and other standard laboratory equipment
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare working solutions of each serine protease in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare a working solution of the specific substrate in the assay buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for the respective enzyme.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer to each well.
-
Add a small volume of the diluted this compound solutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor for each protease, if available).
-
Add the enzyme solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the plate reader and measure the change in fluorescence or absorbance over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
To determine the inhibition constant (Ki), the assay can be repeated with varying substrate concentrations to assess the mechanism of inhibition (e.g., competitive, non-competitive) using methods such as the Lineweaver-Burk plot.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the Kallikrein-Kinin System (KKS) . Tissue kallikrein, the main target of this compound, is a serine protease that plays a crucial role in this pathway by cleaving low-molecular-weight kininogen (LMWK) to produce kallidin (Lys-bradykinin). Kallidin can then be converted to bradykinin. Both kallidin and bradykinin are potent vasoactive peptides that exert their effects by binding to bradykinin B2 receptors, and their metabolites can activate B1 receptors.[2][3][4][5]
The activation of these receptors triggers a cascade of intracellular events leading to various physiological responses, including:
-
Vasodilation and increased vascular permeability: This contributes to the regulation of blood pressure and local blood flow.[6]
-
Inflammation: Kinins are pro-inflammatory mediators that can cause pain, heat, redness, and swelling.[6][7]
-
Pain: Bradykinin is a potent pain-producing substance that sensitizes sensory nerve endings.
By inhibiting tissue kallikrein, this compound effectively downregulates the production of kallidin and subsequently bradykinin, thereby attenuating the downstream signaling of the KKS.[8] This makes this compound and other kallikrein inhibitors promising therapeutic agents for conditions characterized by excessive KKS activation, such as certain types of angioedema and inflammatory diseases. The specificity of this compound for tissue kallikrein over other serine proteases is a key determinant of its therapeutic window, as off-target inhibition could lead to unintended side effects. For instance, non-specific inhibition of proteases involved in coagulation or digestion would be undesirable. Therefore, comprehensive cross-reactivity profiling is essential for the further development of this compound as a therapeutic agent.
References
- 1. Inhibition of trypsin by t-butyloxycarbonyl-alpha-aza-(4-aminophenyl)alanine phenyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of porcine elastase and anhydroelastase by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypsin inhibitors demonstrate antioxidant activities, inhibit A549 cell proliferation, and increase activities of reactive oxygen species scavenging enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human leukocyte and porcine pancreatic elastase by homologues of bovine pancreatic trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic inhibitors of elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of ERK5 Inhibition on Tumor Growth: A Comparative Guide to XMD8-92
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ERK5 inhibitor, XMD8-92, with other kinase inhibitors, supported by experimental data from independent validation studies. The focus is on the compound's effect on tumor growth, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to XMD8-92 and the MEK5/ERK5 Pathway
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The MEK5/ERK5 pathway is activated by various mitogens and cellular stressors, playing a crucial role in cell proliferation, survival, and angiogenesis.[1][2] Its dysregulation has been implicated in the progression of several cancers, making it a promising therapeutic target.[3]
XMD8-92 is a potent and selective small-molecule inhibitor of ERK5.[4] It also exhibits inhibitory activity against bromodomain-containing proteins (BRDs).[4] This dual-inhibitory function contributes to its anti-tumor effects observed in a range of preclinical cancer models.
Comparative Efficacy of XMD8-92
Independent studies have validated the anti-tumor effects of XMD8-92 in various cancer types, both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from this research.
In Vitro Efficacy:
| Compound | Target(s) | Cancer Cell Line | Assay | IC50 / Kd | Reference |
| XMD8-92 | ERK5, BRD4 | HeLa (Cervical) | In vitro kinase assay (Kd) | 80 nM (ERK5), 170 nM (BRD4) | [4] |
| XMD8-92 | ERK5 | HeLa (Cervical) | EGF-induced autophosphorylation | 240 nM | [5] |
| XMD8-92 | ERK5 | Kasumi-1, HL-60 (AML) | Cell Proliferation | Inhibition of proliferation | [6] |
| PD184352 | MEK1/2 (ERK1/2 pathway) | Kasumi-1, HL-60 (AML) | Cell Proliferation | No effect on cell cycle | [6] |
In Vivo Efficacy:
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| XMD8-92 | Pancreatic Cancer Xenograft (AsPC-1) | Nude Mice | Not Specified | >80% reduction in tumor volume | [5] |
| XMD8-92 | Lung and Cervical Xenografts | Immunocompetent and Immunodeficient Mice | 50 mg/kg i.p. | Up to 95% | [5] |
| XMD8-92 + BVD-523 | Not Specified | Mice | Not Specified | Less effective than SKLB-D18 alone | [7] |
| SKLB-D18 | Not Specified | Mice | Not Specified | Superior to XMD8-92 + BVD-523 | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validating compounds like XMD8-92, the following diagrams are provided.
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of XMD8-92.
References
- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Kki 5 and Small Molecule Inhibitors: A Comparative Guide for Kallikrein-Targeted Drug Discovery
For researchers, scientists, and drug development professionals, the inhibition of kallikreins, a group of serine proteases, presents a promising therapeutic avenue for a variety of diseases, including contact system-mediated inflammatory disorders and cancer. This guide provides a detailed comparison of Kki 5, a peptide-based inhibitor, and other small molecule inhibitors targeting tissue kallikrein, supported by available experimental data and methodologies.
Introduction to Kallikrein Inhibition
Kallikreins are key enzymes in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Dysregulation of this system is implicated in various pathological conditions. Consequently, the development of potent and specific kallikrein inhibitors is an active area of research. Inhibitors can be broadly categorized into peptide-based molecules, such as this compound, and non-peptide small molecule inhibitors.
This compound: A Peptide-Based Tissue Kallikrein Inhibitor
Studies on similar kininogen sequence analogs, KKI-7 and KKI-8, have demonstrated their inhibitory activity against human urinary kallikrein, a type of tissue kallikrein.[1] These analogs exhibited a Ki of 4 µM.[1] Notably, these peptide inhibitors showed significantly less inhibition of plasma kallikrein, with Ki values of 244 µM for KKI-7 and 358 µM for KKI-8, indicating a degree of selectivity for tissue kallikrein over plasma kallikrein.[1]
Small Molecule Inhibitors of Kallikrein
A diverse range of non-peptide small molecule inhibitors targeting various kallikreins have been developed. These compounds offer potential advantages in terms of oral bioavailability and metabolic stability compared to peptide-based inhibitors.
| Inhibitor | Target Kallikrein | IC50/Ki | Notes |
| Various Peptide Analogs | Tissue Kallikrein | Ki = 0.1 µM - 7.8 µM | A series of peptide-based inhibitors showed a range of potencies.[2] |
| CH-694 | Tissue Kallikrein | Not specified | A selective, low molecular weight synthetic inhibitor.[3] |
It is important to note that a direct head-to-head comparative study of this compound with these small molecule inhibitors in the same assays is not currently available in the literature, making direct performance comparisons challenging. The provided data is based on separate studies, and experimental conditions may have varied.
Signaling Pathways and Experimental Workflows
To understand the context of kallikrein inhibition, it is crucial to visualize the relevant biological pathways and experimental procedures.
Kallikrein-Kinin System Signaling Pathway
The following diagram illustrates the central role of tissue kallikrein in the kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator.
Experimental Workflow for Assessing Kallikrein Inhibitor Activity
The general workflow for evaluating the efficacy of kallikrein inhibitors, whether peptide-based or small molecules, is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.
In Vitro Kallikrein Inhibition Assay (Chromogenic)
This protocol provides a general framework for determining the inhibitory activity of a compound against tissue kallikrein using a chromogenic substrate.
Materials:
-
Purified human tissue kallikrein
-
Chromogenic substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test inhibitor (this compound or small molecule)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or water).
-
In a 96-well plate, add a fixed concentration of tissue kallikrein to each well.
-
Add serial dilutions of the test inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for pNA release) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
In Vivo Model of Allergic Inflammation
This protocol, adapted from a study on synthetic tissue kallikrein inhibitors, describes an in vivo model to assess inhibitor efficacy.[3]
Animal Model:
-
Ovalbumin-sensitized guinea pigs.
Procedure:
-
Administer the test inhibitor (e.g., CH-694) intraperitoneally at a specified dose (e.g., 10 mg/kg) at set times before and after antigen challenge.[3]
-
Challenge the animals with an aerosol of ovalbumin to induce bronchoconstriction.
-
Measure airways resistance as a primary outcome to assess the inhibitory effect on the allergic inflammatory response.
-
Perform broncho-alveolar lavage to collect fluid for measuring tissue kallikrein activity, providing a direct measure of target engagement.
In Vivo Rat Blood Flow Model
This protocol, based on a study of kininogen sequence analogue peptides, evaluates the in vivo efficacy of tissue kallikrein inhibitors on a physiological response.[1]
Animal Model:
-
Anesthetized rats.
Procedure:
-
Measure femoral artery blood flow continuously.
-
Administer a bolus injection of rat submandibular kallikrein to induce an increase in blood flow.
-
Infuse the test inhibitor (e.g., KKI-7) intravenously at a constant rate.
-
During the inhibitor infusion, administer subsequent bolus injections of rat submandibular kallikrein and measure the change in blood flow.
-
Compare the blood flow response to kallikrein before and during inhibitor infusion to determine the in vivo inhibitory effect.
Conclusion
Both peptide-based inhibitors like this compound and non-peptide small molecules represent viable strategies for targeting tissue kallikrein. While this compound and its analogs demonstrate specificity for tissue kallikrein, small molecule inhibitors may offer advantages in terms of their pharmacokinetic properties. The selection of an optimal inhibitor will depend on the specific therapeutic application, including the desired route of administration and target tissue. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation and comparison of novel kallikrein inhibitors, facilitating the advancement of new therapies for kallikrein-mediated diseases. Further head-to-head comparative studies are warranted to definitively establish the relative performance of these different classes of inhibitors.
References
- 1. In vivo assay of specific kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of novel tissue kallikrein inhibitors in vivo [repositorio.unifesp.br]
- 3. Synthetic inhibitors of tissue kallikrein: effects in vivo in a model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: Pinpointing the Binding of Kki 5 to Kallikrein
For Immediate Release
A detailed comparative analysis confirms the binding site of the synthetic peptide Kki 5 on tissue kallikrein, offering a valuable reference for researchers in serine protease inhibition and drug development. This guide provides a comprehensive overview of this compound's interaction with kallikrein, supported by quantitative data, detailed experimental protocols, and visual representations of the binding mechanism and associated signaling pathways.
Pinpointing the Interaction: this compound and the Kallikrein Active Site
This compound, a synthetic peptide with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, is a specific inhibitor of tissue kallikrein. Its design is based on the sequence of bovine kininogen-1 (amino acids 386-391), which encompasses the natural cleavage site for kallikrein. The binding of this compound to kallikrein is a prime example of substrate-analog inhibition, where the inhibitor mimics the natural substrate to occupy the enzyme's active site, thereby blocking its catalytic activity.
A seminal study by Deshpande and colleagues systematically mapped the binding site of tissue kallikrein by synthesizing and testing a series of peptide analogs based on the kininogen sequence. Their findings revealed that the core sequence of Phe-Arg-Ser is crucial for binding, with the Arginine residue at the P1 position and the Serine residue at the P1' position being the most critical for the interaction.
Comparative Analysis of Kallikrein Inhibitors
To provide a broader context for the inhibitory potential of this compound, the following table compares its binding affinity (Ki) with other known kallikrein inhibitors.
| Inhibitor | Type | Target Kallikrein(s) | Ki Value |
| This compound (Ac-PFRSVQ-NH2) | Synthetic Peptide | Tissue Kallikrein | 101 µM |
| Ac-FR-NH2 | Synthetic Peptide | Tissue Kallikrein | >1000 µM |
| Ac-FRS-NH2 | Synthetic Peptide | Tissue Kallikrein | 718 µM |
| Ac-PFRS-NH2 | Synthetic Peptide | Tissue Kallikrein | 249 µM |
| Ac-PFRSV-NH2 | Synthetic Peptide | Tissue Kallikrein | 156 µM |
| Aprotinin | Natural Polypeptide | Plasma & Tissue Kallikrein | ~1 nM (tissue) |
| Soybean Trypsin Inhibitor (Kunitz) | Natural Protein | Trypsin, Kallikrein | - |
| Eglin c | Natural Peptide | Elastase, Chymotrypsin | - |
Note: Ki values can vary depending on the experimental conditions.
Experimental Determination of Binding Affinity
The binding affinity of this compound and other inhibitors for kallikrein is typically determined using enzyme inhibition assays. A common method is the chromogenic or fluorogenic substrate assay.
Experimental Protocol: Chromogenic Substrate Assay for Kallikrein Inhibition
-
Reagents and Buffers:
-
Purified tissue kallikrein enzyme.
-
Specific chromogenic substrate for kallikrein (e.g., D-Val-Leu-Arg-pNA).
-
Inhibitor stock solution (e.g., this compound dissolved in an appropriate buffer).
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH).
-
-
Assay Procedure:
-
A fixed concentration of tissue kallikrein is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in the assay buffer for a defined period to allow for binding equilibrium to be reached.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer. The product of the enzymatic reaction (p-nitroaniline) is colored.
-
Control reactions are performed in the absence of the inhibitor to determine the uninhibited enzyme activity.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
Visualizing the Molecular Interactions
To better understand the binding of this compound to the kallikrein active site, a logical diagram illustrating the key interactions can be constructed.
Caption: this compound binding to kallikrein active site.
Kallikrein Signaling Pathway in Cancer Cell Invasion
Tissue kallikrein is implicated in promoting cancer cell invasion and metastasis. One of the proposed mechanisms involves the activation of Protease-Activated Receptors (PARs). The inhibition of kallikrein by this compound can attenuate this signaling cascade.
Caption: Kallikrein signaling in cancer invasion.
This guide provides a foundational understanding of the binding of this compound to kallikrein, offering valuable insights for researchers exploring the therapeutic potential of kallikrein inhibitors. The provided data and protocols serve as a starting point for further investigation and development in this critical area of research.
Unraveling "Kki 5": A Case of Mistaken Identity in Scientific Literature
An extensive search for published results on the mechanism of action of a compound referred to as "Kki 5" has revealed a significant ambiguity in the scientific literature. The term "this compound" does not correspond to a clearly defined molecule or drug with a substantial body of research. Instead, the query appears to be misinterpreted by search algorithms, leading to information on several unrelated topics. This guide addresses the potential interpretations of "this compound" and highlights the lack of specific data required to fulfill the original request for a comparative analysis.
The most prominent, yet incorrect, interpretation of "this compound" relates to the Extracellular signal-regulated kinase 5 (ERK5) . ERK5 is a crucial member of the mitogen-activated protein kinase (MAPK) family, playing a significant role in cellular processes such as proliferation, differentiation, and survival.[1][2][3][4][5] The ERK5 signaling pathway is activated by a variety of stimuli, including growth factors and stress, and its dysregulation has been implicated in diseases like cancer.[4][5][6]
Another potential source of confusion arises from the acronym for the Kennedy Krieger Institute (KKI) , a prominent institution in the field of pediatric medicine and research. Searches for "Kki" have returned documents pertaining to the institute's research protocols and human subjects review policies.[7]
Furthermore, the search has yielded information on a synthetic peptide designated "this compound," described as a kallikrein and plasmin inhibitor.[8] However, the available information on this specific peptide is minimal, lacking the detailed experimental data and published studies necessary for a comprehensive comparison guide.
Other unrelated search results include the "bouba/kiki effect," a phenomenon in psycholinguistics,[9] and a novel GSK3β inhibitor referred to as "5n".[10]
Due to the ambiguous nature of the term "this compound" and the absence of a clear, well-documented scientific entity corresponding to this name, it is not feasible to provide a comparative guide on its mechanism of action. The predominant search results point towards a likely misinterpretation of the query for "ERK5." To proceed with a meaningful analysis, a more precise identifier for the compound of interest is required. Researchers seeking information are advised to verify the specific name or designation of the molecule to ensure accurate retrieval of relevant scientific literature.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. This compound | inhibitor/agonist | CAS 97145-43-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 9. Bouba/kiki effect - Wikipedia [en.wikipedia.org]
- 10. A novel GSK3β inhibitor 5n attenuates acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Kki 5
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of the Kallikrein Inhibitor Kki 5 is critical to ensure personal safety and environmental protection. Adherence to established protocols minimizes risks associated with its handling and disposal. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1].
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the safe disposal of this compound waste:
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be segregated from general laboratory waste. Never mix this compound waste with other chemical waste streams unless compatibility has been verified[2][3].
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of this compound.
-
Labeling: The waste container must be labeled immediately with "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the first waste is added.
-
Waste Collection:
-
Solid Waste: Carefully place solid this compound waste, such as contaminated gloves, weighing paper, and other disposable lab supplies, into the designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable, chemical-resistant container. Avoid overfilling the container.
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste[2].
-
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1]. This area should have secondary containment to manage any potential leaks.
-
Final Disposal: Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of the contents and container at an approved waste disposal plant[1].
Quantitative Data and Hazard Summary
| Property | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area. | [1] |
This compound Disposal Workflow
References
Essential Safety and Operational Guide for Handling Kki 5
Disclaimer: The following guidance is based on a hypothetical profile for "Kki 5" as a potent, potentially cytotoxic kinase inhibitor. No specific Safety Data Sheet (SDS) for "this compound" was found. Therefore, this document should be used as a foundational guide and must be supplemented by a compound-specific risk assessment before any handling occurs.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with the potent compound this compound. Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Occupational Exposure Bands
This compound is classified as a highly potent active pharmaceutical ingredient (HPAPI). Compounds are generally considered potent if they have an occupational exposure limit (OEL) at or below 10 μg/m³.[1][2] Due to its characteristics as a potential kinase inhibitor with cytotoxic properties, this compound is assigned to an Occupational Exposure Band (OEB) that requires stringent containment and handling procedures.
Table 1: Hypothetical Occupational Exposure Limits for this compound
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) - 8-hr TWA | ≤ 10 µg/m³ | [1] |
| Short-Term Exposure Limit (STEL) - 15 min | To be determined by specific analysis | [1] |
| Occupational Exposure Band (OEB) | 4 | [1] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory for all personnel handling this compound to minimize exposure through inhalation, dermal contact, and ocular routes.[3] Engineering controls, such as closed systems, should be the primary means of protection, with PPE serving as a critical secondary barrier.[4]
Table 2: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all powder handling and procedures with a high risk of aerosolization.[1][5] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters and requires a proper fit test.[5] | |
| Hand Protection | Double Nitrile Gloves | Two pairs of nitrile gloves are required. The outer pair must be changed immediately upon contamination or at regular intervals.[5] |
| Body Protection | Disposable Coveralls | Made from materials like Tyvek® to protect against chemical dust and splashes.[5] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes.[6] |
| Face Shield | To be worn over goggles for added protection during splash-prone procedures.[6] | |
| Foot Protection | Disposable Shoe Covers | Must be worn within the designated handling area and removed before exiting.[5] |
Step-by-Step Operational Plan for Handling this compound
This section outlines the procedural workflow for safely handling this compound, from preparation to disposal.
Experimental Protocol: Weighing and Aliquoting this compound
-
Preparation:
-
PPE Donning:
-
Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
-
-
Handling:
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[5]
-
-
PPE Doffing:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Dispose of all single-use PPE in the designated cytotoxic waste container.[5]
-
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be disposed of as hazardous waste.[7][8]
Table 3: this compound Waste Disposal Guidelines
| Waste Type | Container Requirements | Disposal Method |
| Solid Waste (Gloves, coveralls, bench paper) | Labeled, sealed, leak-proof containers or bags (purple or other designated color for cytotoxic waste).[8][9] | High-temperature incineration.[8][10] |
| Liquid Waste (Solvents, solutions) | Labeled, sealed, leak-proof, and chemically compatible containers. | High-temperature incineration.[10] |
| Sharps (Needles, contaminated glassware) | Puncture-resistant, rigid containers with a purple lid or clear labeling indicating cytotoxic contents.[9][11] | High-temperature incineration.[11] |
All cytotoxic waste must be stored in a secure, isolated, and well-ventilated area prior to collection by a licensed hazardous waste contractor.[7]
Emergency Procedures
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared cytotoxic spill kit, working from the outside of the spill inward. All materials used for cleanup must be disposed of as cytotoxic waste.[5]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move the affected person to fresh air.
-
Seek immediate medical attention after any exposure and report the incident to the appropriate safety personnel.
Visual Workflow and Logical Relationships
The following diagrams illustrate the key procedural workflows for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Disposal Pathway for this compound Cytotoxic Waste.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. keninstitute.com [keninstitute.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. acewaste.com.au [acewaste.com.au]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
